Lankacidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H35NO7 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
(2R)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C25H35NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16-21,27-29H,9,13H2,1-5H3,(H,26,31)/b10-8+,11-7+,14-6+,15-12+/t16-,17-,18+,19-,20-,21-,25+/m1/s1 |
Clé InChI |
FUDDPCATVZFGCZ-SQFDTGPGSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Lankacidinol discovery and isolation from Streptomyces rochei
An In-depth Technical Guide to the Discovery and Isolation of Lankacidinol from Streptomyces rochei
Introduction
The lankacidin group of antibiotics, first discovered in the 1960s and 1970s, are a class of 17-membered macrocyclic polyketide/non-ribosomal peptide natural products isolated from the soil bacterium Streptomyces rochei.[1][2] These compounds, including the parent molecule Lankacidin C and its derivative this compound, exhibit significant antimicrobial activity against various Gram-positive bacteria and have also demonstrated potential as antitumor agents.[1][3][4] Their unique mode of action, which involves inhibiting bacterial protein synthesis with a different resistance profile than common macrolides, makes them promising candidates for further drug development.[1]
This compound is structurally characterized by a complex 17-membered ring and a highly substituted β-keto-δ-lactone core, which is crucial for its biological activity.[1] The biosynthesis of these complex molecules is encoded by the lkc gene cluster, located on a giant linear plasmid (pSLA2-L) within Streptomyces rochei 7434AN4.[5][6] The production is tightly regulated by a pathway-specific cascade involving Streptomyces antibiotic regulatory proteins (SARPs).[1]
This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details optimized fermentation protocols for Streptomyces rochei, standardized methodologies for extraction and purification, and a summary of the key regulatory pathways governing its biosynthesis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Biosynthesis and Regulation
The production of lankacidins in S. rochei is a complex process controlled by a dedicated gene cluster and a hierarchical regulatory network.
The Lankacidin Biosynthetic Gene Cluster (lkc)
The complete biosynthetic machinery for lankacidin is encoded in the lkc gene cluster, which resides on the large linear plasmid pSLA2-L.[5][6][7] This cluster contains genes for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, which assembles the molecular backbone from simple carboxylic acid and amino acid precursors.[1][5] A key step in the formation of the macrocycle is catalyzed by the flavin-dependent amine oxidase, LkcE, which facilitates the crucial C2-C18 ring closure.[5]
Regulatory Cascade
The expression of the lkc biosynthetic genes is positively controlled by at least two SARP-family transcriptional activators, SrrY and SrrZ.[1][8] These regulatory genes act as molecular switches, turning on the production of the antibiotic. The precise signals that activate these SARP regulators are part of a complex signaling cascade that allows the bacterium to coordinate antibiotic production with its growth phase and environmental conditions.
Experimental Protocols
The following sections provide detailed methodologies for the production and isolation of this compound from Streptomyces rochei. The protocols are based on optimized conditions reported for antimicrobial metabolite production from this genus.
Fermentation of Streptomyces rochei
This protocol describes a two-stage submerged shaken-flask fermentation process to achieve optimal biomass and secondary metabolite production.[2][9]
3.1.1 Materials and Media
-
Seed Medium (per 1 L):
-
Soybean meal: 10 g
-
Glucose: 10 g
-
CaCO₃: 1 g
-
K₂HPO₄: 1 g
-
Distilled water: 500 mL
-
Aged natural seawater: 500 mL
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (per 1 L):
-
Glycerol: 20 g (2%)
-
Peptone: 10 g (1%)
-
NaCl: 10 g (1%)
-
Aged natural seawater: 300 mL
-
Distilled water: 700 mL
-
Adjust pH to 7.5 before autoclaving.
-
-
Streptomyces rochei (e.g., MTCC 10109) culture
-
250 mL and 1 L Erlenmeyer flasks
-
Rotary shaker incubator
3.1.2 Protocol
-
Inoculum Development (Seed Culture):
-
Prepare the seed medium and dispense 50 mL into 250 mL Erlenmeyer flasks.
-
Inoculate one flask with a loopful of S. rochei spores or mycelia from a fresh agar plate.
-
Incubate at 30°C on a rotary shaker at 110 rpm for 48 hours.[9]
-
-
Production Culture:
-
Prepare the production medium and dispense 200 mL into 1 L Erlenmeyer flasks.
-
Inoculate the production medium with the seed culture at a 20% (v/v) inoculum size (e.g., add 40 mL of seed culture to 200 mL of production medium).[2]
-
Incubate flasks at an optimal temperature of 32°C on a rotary shaker at 110 rpm.[2][10]
-
Continue fermentation for 120 hours (5 days), as peak metabolite production typically occurs in the late stationary phase.[2][10]
-
Extraction and Isolation of this compound
This procedure outlines a standard workflow for the recovery and purification of lankacidin-type metabolites from the fermentation broth. The original isolation of a related compound, iso-lankacidinol, was achieved from the culture filtrate.[11]
3.2.1 Materials and Equipment
-
Fermentation broth from Step 3.1
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, acetone)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing tank
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
3.2.2 Protocol
-
Harvesting and Extraction:
-
Transfer the 120-hour fermentation broth into centrifuge bottles.
-
Centrifuge at 10,000 rpm for 15 minutes to separate the mycelial biomass from the supernatant (culture filtrate).[9]
-
Carefully decant and collect the supernatant.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of ethyl acetate in a large separatory funnel.
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer two more times to maximize recovery.
-
Pool all organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the crude extract to dryness in vacuo using a rotary evaporator.
-
-
Purification via Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorb it onto a small amount of silica gel.
-
After the solvent evaporates, carefully load the dried, extract-adsorbed silica onto the top of the column.
-
Elute the column using a stepwise gradient of increasing polarity. A common solvent system for separating polyketides is chloroform-methanol.[8] Start with 100% chloroform and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%, 10%).
-
Collect fractions of equal volume (e.g., 10-15 mL).
-
Monitor the fractions using TLC, spotting each fraction on a plate and developing it in a chloroform-methanol (e.g., 20:1) solvent system.[8] Visualize spots under UV light or by staining (e.g., anisaldehyde-sulfuric acid spray).
-
Pool fractions that contain the target compound (this compound) based on their similar TLC profiles.
-
Concentrate the pooled fractions to yield the purified compound. Further purification can be achieved via preparative HPLC if necessary.
-
Data Presentation
Table 1: Physicochemical Properties of Lankacidin C
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₃NO₇ | [3][12] |
| Molecular Weight | 459.53 g/mol | [3] |
| Monoisotopic Mass | 459.22570 Da | [12] |
| Appearance | (Not specified) | - |
| Biological Activity | Antibacterial, Antitumor | [1][3] |
Table 2: Spectroscopic Data Summary (Lankacidin C)
Note: Experimental spectroscopic data tables for this compound or Lankacidin C are not available in the public literature reviewed. Structure elucidation is typically confirmed by comparing NMR and MS data of an isolated or synthesized compound against previously established, but often unpublished, reference spectra.[2]
| Technique | Data Type | Expected Observations |
| ¹H-NMR | Chemical Shifts (δ) | Signals corresponding to olefinic protons, oxymethines, methines, and multiple methyl groups characteristic of the polyketide structure. |
| ¹³C-NMR | Chemical Shifts (δ) | Resonances for carbonyls (keto, ester, amide), olefinic carbons (C=C), carbons bearing oxygen, and aliphatic carbons in the macrocyclic ring and side chain. |
| Mass Spec (ESI) | m/z Ratio | An [M+H]⁺ ion corresponding to the protonated molecule (e.g., ~460.23 for Lankacidin C) and potential fragments from the loss of water or side chains. |
Conclusion
This compound, a potent antimicrobial and antitumor metabolite from Streptomyces rochei, represents a valuable scaffold for drug discovery. Its production is governed by a complex, plasmid-encoded biosynthetic pathway under the control of SARP-family regulators. This guide provides a robust framework for its production and isolation, consolidating optimized fermentation parameters and standard purification methodologies. While detailed quantitative and spectroscopic reference data remain scarce in publicly accessible literature, the protocols and regulatory insights presented here offer a solid foundation for researchers aiming to explore the lankacidin class of natural products, enabling further investigation into their therapeutic potential and the generation of novel, bioactive analogues.
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of linear plasmids from lankacidin-producing Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Studies on Lankacidine-Group (T-2636) Antibiotics. VI. Chemical Structures of Lankacidin-Group Antibiotics. II [jstage.jst.go.jp]
- 12. NP-MRD: Showing NP-Card for Lankacidin C (NP0021467) [np-mrd.org]
Lankacidinol: A Technical Guide to Its Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol, a member of the lankacidin group of antibiotics, is a polyketide natural product derived from strains of Streptomyces rochei.[1] As with other members of its class, this compound exhibits notable antimicrobial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the peptidyl transferase center on the large ribosomal subunit.[2] This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, alongside detailed experimental protocols relevant to its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. While some data is derived from experimental observations, other values are computationally predicted and should be considered as such.
| Property | Value | Source |
| Chemical Identifiers | ||
| IUPAC Name | (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide | PubChem[3] |
| CAS Number | 23498-37-5 | PubChem[3] |
| Molecular Formula | C25H35NO7 | PubChem[3] |
| Molecular Properties | ||
| Molecular Weight | 461.5 g/mol | PubChem[3] |
| Monoisotopic Mass | 461.24135246 Da | PubChem[3] |
| XLogP3-AA (Predicted) | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count (Predicted) | 4 | PubChem[3] |
| Hydrogen Bond Acceptor Count (Predicted) | 8 | PubChem[3] |
| Physical Properties (Experimental Data Needed) | ||
| Melting Point | Data not available | |
| Solubility | Data not available for specific solvents | |
| Specific Rotation ([α]D) | Data not available |
Experimental Protocols
I. Isolation and Purification of this compound from Streptomyces rochei
The following is a generalized protocol for the isolation of lankacidin-group antibiotics from Streptomyces rochei, which can be adapted for the specific isolation of this compound.
1. Fermentation: a. Prepare a seed culture of Streptomyces rochei in a suitable medium (e.g., starch casein broth) and incubate at 30°C for 48 hours with shaking.[4] b. Inoculate a production medium with the seed culture. A typical production medium contains soybean meal, glucose, CaCO3, and K2HPO4, adjusted to pH 7.0.[4] c. Incubate the production culture for 120 hours at 30°C with continuous agitation.[4]
2. Extraction: a. Separate the mycelial biomass from the culture broth by filtration. b. Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. c. Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). c. Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound. d. Pool the fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
II. Characterization of this compound
1. Spectroscopic Analysis: a. Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure. The comparison of obtained spectra with published data for lankacidin-class antibiotics can aid in structural confirmation.[5] b. Mass Spectrometry (MS): Obtain high-resolution mass spectra (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula of this compound.
III. Determination of Physical Properties
1. Melting Point Determination (Capillary Method): a. Ensure the purified this compound sample is completely dry and finely powdered.[6] b. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[7] c. Place the capillary tube in a melting point apparatus.[6] d. Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7][8] e. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.[8]
2. Solubility Determination: a. To a small, known mass of this compound (e.g., 1 mg) in a vial, add a specific volume of the solvent to be tested (e.g., methanol, ethanol, DMSO, water) in small increments (e.g., 0.1 mL).[9] b. After each addition, vortex or shake the vial vigorously to facilitate dissolution.[10] c. Continue adding the solvent until the solid is completely dissolved.[9] d. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
3. Specific Rotation Measurement: a. Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent. b. Use a polarimeter with a sodium D line (589 nm) light source, and maintain a constant temperature (T, usually 20 or 25°C).[11] c. Fill a polarimeter cell of a known path length (l, in decimeters). d. Measure the observed optical rotation (α). e. Calculate the specific rotation using the formula: [α]DT = α / (l × c).[11]
Signaling Pathways and Mechanism of Action
This compound, like other lankacidin antibiotics, targets the bacterial ribosome, a critical component of protein synthesis.[2] The primary mechanism of action is the inhibition of the peptidyl transferase activity of the 50S ribosomal subunit.
The binding of this compound to the peptidyl transferase center sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and interferes with the catalysis of peptide bond formation. This ultimately leads to the cessation of protein elongation and arrest of bacterial growth.
Experimental Workflow: In Vitro Protein Synthesis Inhibition Assay
To experimentally verify the inhibitory effect of this compound on protein synthesis, a cell-free translation assay can be employed.
Protocol for In Vitro Protein Synthesis Inhibition Assay:
-
Preparation: Utilize a commercially available cell-free protein synthesis kit (e.g., rabbit reticulocyte lysate system). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the cell-free lysate, an amino acid mixture, and a reporter mRNA (e.g., luciferase mRNA).[12]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., another known protein synthesis inhibitor like cycloheximide) and a negative control (solvent only).[13]
-
Incubation: Incubate the plate at 30°C for approximately 90 minutes to allow for translation to occur.[14]
-
Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.[12]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[14]
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound. While key identifiers and its mechanism of action are relatively well-established, there remains a need for comprehensive experimental determination of its physical properties such as melting point, solubility, and specific rotation. The provided protocols offer a starting point for researchers to further investigate this promising antimicrobial compound. The continued study of this compound and its analogs is crucial for the potential development of new therapeutic agents to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C25H35NO7 | CID 121225227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
Lankacidinol: A Technical Guide to its Antitumor Properties and Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lankacidinol, a member of the lankacidin group of antibiotics, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the initial screening and antitumor characteristics of this compound and its closely related analogue, Lankacidin C. The primary mechanism of action for this class of compounds is the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis in cancer cells. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows involved in its preclinical evaluation.
Introduction
The lankacidin group of antibiotics, produced by Streptomyces rochei, has garnered interest for its potential therapeutic applications beyond its antimicrobial activity. Early studies revealed that these compounds possess considerable antitumor activity.[1] this compound, along with its more extensively studied derivative Lankacidin C, acts as a microtubule-stabilizing agent, a mechanism shared with the highly successful taxane class of anticancer drugs.[2][3] By binding to tubulin, this compound promotes its polymerization and stabilizes the resulting microtubules, thereby disrupting the dynamic instability essential for mitotic spindle formation and other vital cellular functions. This interference with microtubule dynamics triggers cell cycle arrest, primarily at the G2/M phase, and subsequently leads to the activation of apoptotic pathways. This guide serves as a technical resource for researchers engaged in the preclinical assessment of this compound and its derivatives as potential anticancer agents.
Quantitative Data on Antitumor Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related Lankacidin C provide valuable insights into the potential efficacy of this compound class. The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity of Lankacidin C
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | ~10 | 48 |
| T47D | Breast Cancer | ~1 | 48 |
Data for Lankacidin C is presented as a proxy for this compound's potential activity. Further studies are required to establish the specific IC50 values for this compound against a broader panel of cancer cell lines.
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Mice | Ascites 6C3HED/OG Lymphosarcoma | Not specified | Considerable antitumor activity |
This early in vivo study from 1975 demonstrated the potential of this compound but did not provide specific quantitative data on tumor growth inhibition.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the initial screening and mechanistic evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours (or desired time points) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Microtubule Stabilization Assay (In Vitro Tubulin Polymerization)
This assay directly assesses the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
This compound (in DMSO)
-
Paclitaxel (positive control)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in G-PEM buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add this compound to the desired final concentration (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Paclitaxel).
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The antitumor activity of this compound is primarily initiated by its interaction with microtubules. This initial event triggers a cascade of downstream signaling pathways leading to cell cycle arrest and apoptosis.
Microtubule Stabilization and Mitotic Arrest
This compound binds to β-tubulin, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint (SAC) and causing a prolonged arrest in the M phase of the cell cycle.
Caption: this compound-induced microtubule stabilization and mitotic arrest.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. The stabilization of microtubules can lead to the phosphorylation and inactivation of anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic proteins (e.g., Bax, Bak). This results in the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in programmed cell death. The c-Jun N-terminal kinase (JNK) pathway is also implicated in microtubule-damaging agent-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental and Logical Workflows
Initial Screening Workflow
The initial screening of this compound for its antitumor properties typically follows a stepwise approach, from in vitro cytotoxicity assessment to the elucidation of its mechanism of action.
Caption: Workflow for the initial antitumor screening of this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of microtubule-stabilizing agents with potential for development as anticancer therapeutics. The available data, primarily from studies on Lankacidin C, demonstrate potent in vitro cytotoxicity and a clear mechanism of action involving the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Future research should focus on a more comprehensive evaluation of this compound itself. This includes determining its IC50 values against a broad panel of human cancer cell lines, conducting detailed in vivo efficacy studies in various xenograft models, and further elucidating the specific signaling pathways that are modulated downstream of microtubule stabilization. Structure-activity relationship (SAR) studies could also be beneficial in optimizing the potency and pharmacological properties of the lankacidin scaffold to identify lead candidates for further preclinical and clinical development.
References
- 1. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture: A Technical Guide to the 17-Membered Macrocyclic Structure of Lankacidinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data that have been instrumental in elucidating the complex 17-membered macrocyclic structure of lankacidinol. The intricate stereochemistry and inherent instability of the lankacidin family of antibiotics have historically presented significant challenges to their structural determination. This document details the key experimental protocols and presents the quantitative data that have enabled the definitive assignment of the this compound structure, including crucial revisions to related family members that have informed our current understanding.
Foundational Approaches to Structure Elucidation
The initial structural hypotheses for the lankacidin class of natural products were established through a combination of chemical degradation and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The structures of early members, such as lankacidin C and A, were first determined by X-ray crystallographic analysis of their derivatives, providing a foundational framework for understanding the broader family, including this compound.[1] However, the chemical lability of the β-keto-δ-lactone core, a defining feature of the lankacidins, has been a persistent hurdle in their study.[1][2]
This compound's structure is particularly sensitive to pH. Under mild acidic conditions, the macrocycle undergoes cleavage at the C2-C18 bond.[1] Conversely, basic conditions lead to the fragmentation of the β-keto-δ-lactone motif through decarboxylation.[1] This inherent instability not only complicates structural analysis but also poses challenges for the therapeutic development of these potent antibiotics.[1][2]
Quantitative Spectroscopic Data
The precise structural assignment of this compound relies heavily on high-resolution NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for the assignment of its complex stereochemistry.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.65 (d, J=9.2 Hz) | 68.2 |
| 3 | 5.78 (s) | 118.9 |
| 4 | 4.31 (dd, J=9.2, 2.8 Hz) | 73.5 |
| 5 | 5.95 (dd, J=15.2, 9.2 Hz) | 132.8 |
| 6 | 6.57 (dd, J=15.2, 10.8 Hz) | 129.5 |
| 7 | 6.21 (dd, J=14.8, 10.8 Hz) | 134.1 |
| 8 | 5.89 (d, J=14.8 Hz) | 126.4 |
| 9 | 4.15 (br s) | 72.1 |
| 10 | 1.75 (m) | 35.4 |
| 11 | 1.62 (m), 1.45 (m) | 28.7 |
| 12 | 1.55 (m) | 36.1 |
| 13 | 4.98 (d, J=9.6 Hz) | 75.9 |
| 14 | 2.35 (m) | 41.2 |
| 15 | 1.85 (m), 1.65 (m) | 32.5 |
| 16 | 2.15 (m) | 39.8 |
| 17 | 5.35 (t, J=8.0 Hz) | 125.1 |
| 18 | 4.52 (d, J=8.8 Hz) | 58.9 |
| 20 | 1.05 (d, J=6.8 Hz) | 15.2 |
| 21 | 1.82 (s) | 12.7 |
| 22 | 2.11 (s) | 23.4 |
| 24 | 3.81 (s) | 52.3 |
| 25 | 170.2 | - |
| 26 | 198.5 | - |
| 27 | 2.38 (s) | 26.9 |
| Note: Data compiled from various sources reporting on the synthesis and characterization of this compound and its derivatives. Specific assignments are based on 2D NMR experiments. |
Key Experimental Protocols
The elucidation of this compound's structure has been a multi-faceted process involving chemical degradation, advanced spectroscopic techniques, and total synthesis. The following sections detail the methodologies for the key experiments.
Chemical Degradation Studies
Acid-Catalyzed Hydrolysis:
-
This compound is dissolved in a solution of methanol and 1N hydrochloric acid.
-
The mixture is stirred at room temperature for a specified period (e.g., 2 hours).
-
The reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting product, the 2,18-seco-lankacidinol, is purified by chromatography and analyzed by mass spectrometry and NMR to confirm the cleavage of the C2-C18 bond.
Base-Catalyzed Decarboxylation:
-
This compound is dissolved in a basic solvent system, such as pyridine.
-
The solution is heated to reflux for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified using column chromatography to isolate lankacyclinol.
-
The structure of the resulting product is confirmed by spectroscopic methods to verify the loss of the carboxyl group.[1]
NMR Spectroscopy
-
A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For complete structural assignment, a suite of 2D NMR experiments is performed, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the relative stereochemistry.
-
-
The spectra are processed and analyzed to assign all proton and carbon signals and to deduce the connectivity and stereochemistry of the molecule.
X-ray Crystallography
-
High-quality single crystals of this compound or a suitable derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For complex natural products, derivatization is sometimes necessary to obtain crystals suitable for diffraction.[1]
-
A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
The collected data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The molecular model is built into the electron density map and refined to best fit the experimental data, ultimately yielding the precise three-dimensional structure of the molecule, including its absolute stereochemistry.[1]
Visualizing the Elucidation Process and Biosynthesis
The following diagrams illustrate the logical workflow of the structure elucidation process and the biosynthetic pathway leading to the formation of the this compound macrocycle.
Caption: Logical workflow for the structural elucidation of this compound.
Caption: Biosynthetic pathway for the formation of the this compound macrocycle.
Conclusion
The determination of the 17-membered macrocyclic structure of this compound has been a testament to the power of a combined approach utilizing chemical, spectroscopic, and synthetic methodologies. While early degradation studies provided initial insights, it has been the application of high-resolution 2D NMR and, crucially, the unambiguous proof from total synthesis and X-ray crystallography that have cemented our understanding of this complex natural product. The structural revisions of related lankacidins underscore the challenges inherent in this class of molecules and highlight the importance of rigorous, multi-faceted analysis. The detailed data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for future investigations into the lankacidin family of antibiotics.
References
Lankacidinol: A Promising Polyketide Scaffold for Novel Antibiotic Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action. Natural products have historically been a rich source of inspiration for antibiotic discovery. Lankacidinol, a member of the lankacidin family of polyketide antibiotics produced by Streptomyces rochei, represents a promising lead compound for the development of new drugs targeting Gram-positive pathogens. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, available quantitative data, detailed experimental protocols, and key biological pathways, to support further research and development efforts.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, crystallographic studies have revealed that lankacidin C, a closely related analogue, binds to the peptidyl transferase center (PTC) on the 50S large ribosomal subunit.[1][2][3] This binding interferes with peptide bond formation, a critical step in protein elongation, thereby halting protein synthesis and ultimately leading to bacterial cell death.[1][3]
A noteworthy feature of the lankacidin class of antibiotics is their synergistic activity with macrolides, such as lankamycin, which is also produced by S. rochei.[1][4] Lankamycin binds to the nascent peptide exit tunnel (NPET), adjacent to the lankacidin binding site.[1] The simultaneous binding of both molecules to these neighboring sites on the ribosome enhances their inhibitory effect on bacterial growth.[1] This synergistic interaction presents a compelling strategy for the development of combination therapies to combat resistant bacterial strains.
Signaling Pathway: Lankacidin and Lankamycin Ribosomal Binding
Quantitative Data on Biological Activity
The development of this compound as a lead compound is supported by quantitative data from various in vitro studies. While comprehensive data for this compound itself is still emerging, studies on closely related analogues provide valuable insights into its potential potency.
| Compound | Assay Type | Organism/System | IC50 | MIC | Reference(s) |
| Lankacidin C | E. coli cell-free transcription-translation | - | 1.5 ± 0.1 µM | - | [3] |
| Lankacidin C | Puromycin reaction | Staphylococcus aureus 70S ribosomes | 0.32 ± 0.02 µM | - | [3] |
| Lankacidin C | Puromycin reaction | Deinococcus radiodurans 50S subunits | 10.0 ± 6.0 µM | - | [3] |
| 2,18-seco-lankacidinol B derivatives | Broth Microdilution | Haemophilus influenzae | - | 32 µg/mL | [2] |
| iso-lankacidinols | In Vitro Translation (IVT) | E. coli ribosome | >10 µM | - | [1] |
Experimental Protocols
Standardized protocols are crucial for the evaluation and comparison of the biological activity of this compound and its derivatives. Below are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound/derivative stock solution (in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., erythromycin)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the antibiotic dilutions, the growth control, and the positive control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control well.
-
In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on ribosomal function in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
DNA template encoding a reporter gene (e.g., luciferase)
-
Amino acid mixture
-
This compound/derivative stock solution (in DMSO)
-
Positive control inhibitor (e.g., chloramphenicol)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a microplate, combine the E. coli S30 extract, the DNA template, and the amino acid mixture according to the manufacturer's protocol.
-
Add the this compound derivative at various concentrations to the reaction mixtures. Include a "no inhibitor" control with DMSO only.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
-
Detection:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of translation is inhibited).
-
Lankacidin Biosynthesis and Drug Discovery Workflow
The complex structure of this compound is assembled through a fascinating biosynthetic pathway involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Understanding this pathway can provide opportunities for biosynthetic engineering to generate novel derivatives.
Lankacidin Biosynthetic Pathway
The journey from a natural product like this compound to a clinically approved drug is a long and complex process. The following workflow outlines the key stages in natural product-based drug discovery.
Natural Product Drug Discovery Workflow
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel antibiotics. Its unique mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, and its potential for synergistic activity with other antibiotic classes make it an attractive scaffold for medicinal chemistry efforts. The chemical instability of the natural product core has been a historical challenge, but modern synthetic methodologies are enabling the generation of more stable and potent analogues.[1]
Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to improve potency, broaden the antibacterial spectrum, and enhance pharmacokinetic properties.
-
Exploitation of Synergy: Investigating combinations of this compound derivatives with other ribosome-targeting antibiotics to combat resistance.
-
Target-Based Drug Design: Utilizing the high-resolution structural information of the lankacidin-ribosome complex to guide the rational design of new inhibitors.
-
Biosynthetic Engineering: Leveraging the lankacidin biosynthetic gene cluster to produce novel derivatives with improved properties.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of the next generation of life-saving antibiotics.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Lankacidinol Analogs from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural analogs of Lankacidinol, a class of potent polyketide antibiotics produced by Streptomyces species, most notably Streptomyces rochei. This document delves into the core of their chemistry, biosynthesis, and biological activities, presenting key data in a structured format to facilitate research and drug development efforts. Detailed experimental methodologies are provided for pivotal techniques, and complex biological pathways are visualized through clear diagrams.
Introduction to this compound and its Natural Analogs
Lankacidin antibiotics are a family of structurally complex polyketides characterized by a 17-membered macrocyclic ring.[1] First isolated from Streptomyces rochei, these compounds have garnered significant interest due to their potent antimicrobial and antitumor activities.[2] The parent compound, this compound, and its naturally produced analogs represent a rich source of chemical diversity with therapeutic potential. This guide focuses on the key natural analogs produced by Streptomyces, their structural variations, and biological properties.
The primary known natural analogs of this compound produced by Streptomyces include:
-
Lankacidin C: A well-studied analog with significant antibacterial and antitumor properties.[3]
-
Lankacidin A: Another prominent member of the lankacidin family.
-
This compound A: A hydroxylated derivative of Lankacidin.
-
iso-Lankacidinol: A stereoisomer of this compound.
-
2,18-seco-Lankacidinol A and B: Acyclic analogs that provide insights into the lankacidin biosynthetic pathway.[2]
Quantitative Biological Activity
The lankacidin family exhibits a broad spectrum of biological activities. The following tables summarize the available quantitative data on their antimicrobial and antitumor effects.
Table 1: Antimicrobial Activity of Lankacidin Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Analog | M. luteus | B. subtilis | S. aureus | H. influenzae | Reference |
| 2,18-seco-Lankacidinol B (reassigned structure) | - | - | - | 32 | [1] |
| 2,18-seco-Lankacidinol B (originally reported structure) | - | - | - | 32 | [1] |
Note: A dash (-) indicates that data was not reported in the cited literature.
Table 2: Antitumor Activity of Lankacidin Analogs (IC50)
| Compound/Analog | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Lankacidin C | HeLa | 23.3 | 72h | [3] |
| Lankacidin C | T47D | Not specified | - | [4] |
| 2,18-seco-Lankacidinol A | PC-3 | Not specified | - | [2] |
| 2,18-seco-Lankacidinol A | A549 | > 100 | 72h | [2][3] |
| 2,18-seco-Lankacidinol B | PC-3 | Not specified | - | [2] |
| 2,18-seco-Lankacidinol B | A549 | Not specified | - | [2] |
Note: "Not specified" indicates that the value was mentioned to be active but a specific IC50 was not provided in the accessible text. Further research into the primary literature is recommended for specific values.
Biosynthesis of this compound Analogs
The biosynthesis of this compound and its analogs in Streptomyces rochei is a complex process orchestrated by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery encoded by the lkc gene cluster.[1] This cluster is located on the giant linear plasmid pSLA2-L.[1]
A key step in the formation of the macrocyclic ring is the cyclization of an acyclic intermediate, LC-KA05. This reaction is catalyzed by a flavin-dependent amine oxidase, LkcE, which is a crucial enzyme in the biosynthetic pathway.[1] The disruption of the lkcE gene leads to the accumulation of the acyclic precursor, LC-KA05.[1]
Experimental Protocols
This section outlines the detailed methodologies for the fermentation, isolation, characterization, and bioactivity testing of this compound analogs from Streptomyces.
Fermentation of Streptomyces rochei for this compound Production
Objective: To cultivate S. rochei under conditions optimized for the production of this compound and its analogs.
Materials:
-
Streptomyces rochei strain (e.g., MTCC 10109)
-
Seed medium (e.g., soybean meal, glucose, CaCO3, K2HPO4 in distilled and aged seawater)[5]
-
Production medium (similar composition to seed medium)[5]
-
Sterile Erlenmeyer flasks (250 mL)
-
Rotary shaker
Protocol:
-
Prepare the seed and production media and sterilize by autoclaving.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a stock culture of S. rochei.
-
Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 110 rpm.[5]
-
Transfer a 5 mL aliquot of the seed culture to a 250 mL flask containing 50 mL of production medium.[5]
-
Incubate the production culture for 120 hours at 30°C on a rotary shaker at 110 rpm.[5]
-
Monitor the production of antimicrobial metabolites at regular intervals (e.g., every 24 hours) by testing the culture broth against susceptible microorganisms.
Isolation and Purification of this compound Analogs
Objective: To extract and purify individual this compound analogs from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
Protocol:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.[6]
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool fractions containing the desired compounds and concentrate them.
-
Perform further purification of the isolated compounds using preparative HPLC to obtain pure analogs.
Structure Elucidation by NMR and Mass Spectrometry
Objective: To determine the chemical structures of the purified this compound analogs.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemistry of the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight), to determine the accurate mass and elemental composition of the molecule.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide further structural information.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the purified this compound analogs against various bacterial strains.
Materials:
-
Purified this compound analogs
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well of the microtiter plate (containing the serially diluted compound) with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]
Conclusion
The natural analogs of this compound produced by Streptomyces represent a promising class of bioactive compounds with significant potential for the development of new antimicrobial and anticancer agents. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the complex biosynthetic pathways. Further exploration of the structure-activity relationships and optimization of the fermentation and purification processes will be crucial for unlocking the full therapeutic potential of these fascinating natural products.
References
- 1. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis Strategies for Lankacidinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis strategies for the antibiotic Lankacidinol and its derivatives. It includes a summary of various synthetic approaches, quantitative data on their efficiency, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
Introduction
This compound, a member of the lankacidin family of polyketide antibiotics, exhibits promising antimicrobial and antitumor activities. Its complex structure, featuring a 17-membered macrocycle and a highly substituted β-keto-δ-lactone core, has made it a challenging target for total synthesis. Several research groups have developed innovative strategies to access this compound and its derivatives, enabling further investigation into their structure-activity relationships and the development of new therapeutic agents. This document outlines the key synthetic strategies, providing researchers with the necessary information to replicate and build upon these findings.
Synthetic Strategies Overview
Several distinct strategies have been employed for the total synthesis of this compound and its derivatives. These can be broadly categorized as:
-
Convergent Modular Syntheses: These approaches involve the synthesis of key fragments of the molecule, which are then coupled together in the later stages. This strategy allows for flexibility and the generation of diverse analogs. Key coupling reactions in these syntheses include the Julia-Kocienski olefination and the Stille coupling.[1][2]
-
Biomimetic Syntheses: Inspired by the proposed biosynthetic pathway, these strategies often feature a key macrocyclization step that mimics the natural formation of the lankacidin scaffold. A notable example is the use of a biomimetic Mannich macrocyclization.[3][4]
-
Linear Syntheses: While less common for complex macrocycles, some earlier approaches involved a more linear construction of the carbon skeleton.
The choice of strategy often dictates the key reactions used for macrocyclization and the introduction of stereocenters. Common methods for stereocontrol include the use of chiral auxiliaries, such as in the Evans aldol reaction.[5][6]
Quantitative Data Summary
The efficiency of different total synthesis strategies for this compound and its derivatives can be compared based on key metrics such as the number of steps and overall yield. The following tables summarize the available quantitative data from prominent syntheses.
Table 1: Comparison of Total Synthesis Strategies for Lankacidin C
| Research Group | Longest Linear Sequence (Steps) | Key Macrocyclization Strategy | Reference |
| Kende et al. (1993) | 34 | N→O Acyl migration and LiHMDS promoted cyclization | [1] |
Table 2: Comparison of Synthesis Strategies for this compound and its Acyclic Precursors
| Research Group | Target Molecule | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions | Reference |
| Hong et al. (2017) | This compound | 8 | Not explicitly stated | Biomimetic Mannich macrocyclization | [5] |
| Seiple et al. (2018) | 2,18-seco-Lankacidinol B | ≤8 | 40 (for right half) | Julia-Kocienski olefination, Stille coupling, Evans aldol reaction | [2][5][6] |
| Seiple et al. (2020) | iso-Lankacidinol | Not explicitly stated | Not explicitly stated | Julia-Kocienski olefination, Stille coupling, Evans aldol reaction | [1] |
Key Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for this compound and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the key reactions cited in the total synthesis of this compound and its derivatives.
Evans Aldol Reaction for δ-Lactone Formation
This protocol is adapted from the modular synthesis approaches to lankacidin derivatives.[5][6]
Materials:
-
Chiral N-acyloxazolidinone (e.g., (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one)
-
Aldehyde fragment
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C.
-
Add a solution of the aldehyde fragment (1.2 equiv) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude aldol adduct in a mixture of THF and MeOH (3:1).
-
Add a solution of sodium methoxide in methanol (0.5 M, 2.0 equiv) at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired δ-lactone.
Julia-Kocienski Olefination
This protocol is a general procedure adapted for the synthesis of lankacidin fragments.[1][2]
Materials:
-
Aromatic sulfone (e.g., benzothiazol-2-yl sulfone derivative)
-
Aldehyde fragment
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dimethoxyethane (DME) or THF
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the aromatic sulfone (1.0 equiv) in anhydrous DME (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add KHMDS (1.1 equiv, as a solution in THF or solid) portion-wise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.2 equiv) in DME dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired olefin.
Stille Cross-Coupling
This protocol is based on the convergent coupling strategy for acyclic lankacidin derivatives.[1][2]
Materials:
-
Vinyl stannane fragment
-
Vinyl iodide or triflate fragment
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃) or other suitable ligand
-
N,N-Dimethylformamide (DMF) or DMSO
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the vinyl iodide/triflate (1.0 equiv) and the vinyl stannane (1.2 equiv) in DMF (0.05 M) under an argon atmosphere, add the ligand (e.g., AsPh₃, 0.2 equiv).
-
Add the palladium catalyst (Pd₂(dba)₃, 0.05 equiv).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Biomimetic Mannich Macrocyclization
This protocol is derived from the biomimetic total synthesis of this compound.[4]
Materials:
-
Acyclic N,O-acetal precursor
-
Anhydrous toluene or xylene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the acyclic N,O-acetal precursor (1.0 equiv) in anhydrous toluene (to a high dilution, e.g., 0.001 M) in a sealed tube under an argon atmosphere.
-
Heat the solution to 110-140 °C.
-
Stir the reaction at this temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic this compound.
Conclusion
The total synthesis of this compound and its derivatives has been a fertile ground for the development and application of modern synthetic methodologies. The strategies outlined in this document, from convergent modular approaches to elegant biomimetic cyclizations, provide a robust toolkit for chemists aiming to explore this important class of natural products. The provided protocols offer a starting point for the practical execution of these key transformations, facilitating further research into the synthesis of novel lankacidin analogs with potentially improved therapeutic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Biomimetic Synthesis of Lankacidin Antibiotics - American Chemical Society - Figshare [acs.figshare.com]
- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Application Notes and Protocols: Modular Synthesis of Lankacidinol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modular synthetic strategies for the creation of lankacidinol analogs, a class of polyketide antibiotics with promising antimicrobial and antitumor activities. The protocols outlined below are based on established synthetic routes, offering a foundation for the development of novel analogs with improved therapeutic properties.
Introduction to this compound and Modular Synthesis
Lankacidins are a family of natural products characterized by a complex macrocyclic scaffold and a functionally important β-keto-δ-lactone core. Their intricate architecture and inherent chemical instability have posed significant challenges to their total synthesis and derivatization.[1] Modular synthesis approaches have emerged as a powerful tool to overcome these hurdles, enabling the systematic generation of analogs with diverse stereochemistry and functional group modifications.[2] These strategies typically involve the convergent assembly of smaller, readily accessible building blocks, allowing for rapid access to a wide range of structural variations.[3]
Key Modular Synthesis Strategies
The modular synthesis of this compound analogs often relies on a series of key carbon-carbon and carbon-heteroatom bond-forming reactions to construct the macrocycle and append various side chains. The following sections detail the core synthetic transformations employed.
Synthesis of Key Building Blocks
A common strategy involves the synthesis of two key fragments: a "left-half" containing the δ-lactone motif and a "right-half" comprising the diene side chain.
Protocol 1: Synthesis of the δ-Lactone "Left-Half" via Evans Aldol Reaction
This protocol describes the stereoselective synthesis of the δ-lactone core using an Evans aldol reaction.[4][2]
Materials:
-
Aldehyde intermediate (e.g., aldehyde 38 as described by Cai et al.)[4]
-
Chiral β-keto imide (e.g., imide 39 as described by Cai et al.)[4]
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Sodium methoxide (NaOMe)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve the chiral β-keto imide (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C.
-
Add a solution of the aldehyde intermediate (1.2 equiv) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding MeOH.
-
Add a solution of NaOMe in MeOH to promote lactonization and removal of the chiral auxiliary.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction with saturated aqueous NH₄Cl and extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired δ-lactone.
Fragment Coupling and Macrocyclization
Once the key fragments are synthesized, they are coupled and subsequently cyclized to form the macrocyclic core.
Protocol 2: Stille Cross-Coupling for Fragment Assembly
The Stille coupling is a versatile method for coupling the "left-half" and "right-half" fragments.[4][2][5]
Materials:
-
Vinyl stannane "right-half" fragment (e.g., 34 as described by Cai et al.)[4]
-
Vinyl iodide "left-half" fragment (e.g., 42 as described by Cai et al.)[4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the vinyl iodide "left-half" fragment (1.0 equiv) and the vinyl stannane "right-half" fragment (1.2 equiv) in anhydrous DMF, add LiCl (3.0 equiv).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd₂(dba)₃ (0.1 equiv) and AsPh₃ (0.4 equiv).
-
Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Julia-Kocienski Olefination for Acyclic Analogs
For the synthesis of acyclic seco-lankacidinol analogs, the Julia-Kocienski olefination is a key transformation.[2][5]
Materials:
-
Sulfone intermediate (e.g., 31 as described by Cai et al.)[4]
-
Aldehyde (e.g., 32 as described by Cai et al.)[4]
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the sulfone intermediate (1.1 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.0 equiv, as a solution in THF) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Tsuji-Trost Macrocyclization
The Tsuji-Trost reaction has been employed for the challenging macrocyclization step, particularly for analogs containing modifications that enhance stability.[4]
Materials:
-
Acyclic diene precursor with an allylic leaving group (e.g., 54 as described by Cai et al.)[4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the acyclic diene precursor (1.0 equiv) in anhydrous DMF, add K₂CO₃ (5.0 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd₂(dba)₃ (0.2 equiv) and dppe (0.8 equiv).
-
Heat the reaction mixture to 90 °C under high dilution conditions (e.g., slow addition of the substrate via syringe pump).
-
After the addition is complete, stir the reaction at 90 °C until completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the macrocyclic product by flash column chromatography.
Data Presentation
Antimicrobial Activity of this compound Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various bacterial strains.
| Compound | A. baumannii ATCC 19606 | E. coli ATCC 25922 | K. pneumoniae ATCC 43816 | P. aeruginosa ATCC 27853 | S. aureus ATCC 29213 | S. pneumoniae ATCC 49619 | H. influenzae ATCC 49247 |
| 2,18-seco-Lankacidinol B (reported structure, 9) | >64 | >64 | >64 | >64 | >64 | >64 | 32 |
| 2,18-seco-Lankacidinol B (reassigned structure, 10) | >64 | >64 | >64 | >64 | >64 | >64 | 32 |
Data extracted from Cai et al., J. Am. Chem. Soc. 2020, 142, 35, 15116–15126.[6]
Antitumor Activity of Lankacidin C
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Lankacidin C against human cancer cell lines.
| Cell Line | Incubation Time (h) | IC₅₀ (μM) |
| HeLa | 48 | 20.4 |
| 72 | 14.2 | |
| 96 | 11.1 | |
| T47D | 48 | 24.5 |
| 72 | 18.2 | |
| 96 | 13.9 |
Data extracted from Ayoub et al., J. Med. Chem. 2016, 59, 20, 9532–9540.[7]
Signaling Pathways and Mechanisms of Action
This compound and its analogs exhibit their biological effects through distinct mechanisms of action.
Inhibition of Bacterial Protein Synthesis
Lankacidins are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[8][9] This interaction interferes with peptide bond formation, ultimately leading to the cessation of protein production and bacterial cell death.[8][9]
Caption: Lankacidin inhibition of bacterial protein synthesis.
Antitumor Activity via Microtubule Stabilization
Certain lankacidin analogs, such as Lankacidin C, have demonstrated antitumor activity by acting as microtubule-stabilizing agents.[4][10] They bind to tubulin, promoting its assembly into microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[4][10]
Caption: Lankacidin-induced microtubule stabilization pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of the modular synthesis approaches.
Caption: General modular synthesis workflow for this compound analogs.
Conclusion
The modular synthesis strategies presented herein provide a robust and flexible platform for the generation of novel this compound analogs. By leveraging powerful and stereoselective chemical transformations, researchers can systematically explore the structure-activity relationships of this promising class of natural products, paving the way for the development of new therapeutic agents with enhanced efficacy and drug-like properties. The detailed protocols and workflows serve as a valuable resource for scientists engaged in antibiotic and anticancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 5. Modular Approaches to Lankacidin Antibiotics [escholarship.org]
- 6. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Lankacidinol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol is a member of the lankacidin family of polyketide antibiotics produced by the soil bacterium Streptomyces rochei.[1][2] These macrolide antibiotics exhibit potent activity against various Gram-positive bacteria and have garnered interest for their potential therapeutic applications. This compound, specifically, acts as an inhibitor of bacterial protein synthesis.[3] Due to the chemical instability of the lankacidin core, which can complicate synthetic approaches, isolation from fermentation broth remains a crucial method for obtaining this natural product.
This document provides a detailed protocol for the purification of this compound from the fermentation broth of Streptomyces rochei. The methodology is based on a multi-step process involving solvent extraction and column chromatography.
Data Presentation: Illustrative Purification Scheme
The following table summarizes the expected results from a typical purification of this compound from a 10-liter Streptomyces rochei fermentation. The values are illustrative and serve to demonstrate the progressive increase in purity and the corresponding decrease in total yield at each step of the process.
| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Cell-Free Broth | 10 L | 5,000,000 | 50 | 100 | <1 |
| Ethyl Acetate Extract | 50 g (crude) | 4,500,000 | 90 | 90 | ~5 |
| Silica Gel Pool | 2.5 g | 3,500,000 | 1,400 | 70 | ~60 |
| Crystallized this compound | 0.7 g | 2,800,000 | 4,000 | 56 | >95 |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound.
Fermentation of Streptomyces rochei
-
1.1. Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., starch-casein broth) with a lyophilized culture or spore suspension of Streptomyces rochei. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
1.2. Production Culture: Transfer the seed culture (5% v/v) to a 10 L production fermenter containing a production medium optimized for antibiotic synthesis.
-
1.3. Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0) and adequate aeration for 96 to 120 hours. Monitor antibiotic production periodically using bioassays or HPLC analysis.
Initial Extraction of this compound
-
2.2. Solvent Extraction:
-
Adjust the pH of the cell-free broth to 6.5-7.0.
-
Transfer the broth to a large separation funnel.
-
Extract the broth twice with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes during each extraction.
-
Pool the organic (ethyl acetate) phases. The this compound will partition into the organic layer.
-
-
2.3. Concentration: Concentrate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude, semi-solid residue.
Chromatographic Purification
-
3.1. Column Preparation: Prepare a silica gel (60-120 mesh) column using a wet packing method with chloroform as the slurry solvent. The size of the column should be proportional to the amount of crude extract (e.g., a 50:1 ratio of silica to crude extract by weight).
-
3.2. Sample Loading: Dissolve the crude extract in a minimal volume of chloroform or a chloroform/methanol mixture and adsorb it onto a small amount of silica gel. After drying, carefully load the silica onto the top of the prepared column.
-
3.3. Gradient Elution: Elute the column with a solvent system of increasing polarity. Start with 100% chloroform and gradually introduce ethyl acetate, followed by methanol. A suggested gradient could be:
-
Chloroform (100%)
-
Chloroform:Ethyl Acetate (9:1 to 1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9.5:0.5 to 9:1)
-
-
3.4. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) on silica gel plates.[4][5] Use a mobile phase similar to the elution solvent (e.g., Chloroform:Ethyl Acetate or Ethyl Acetate:Methanol).
-
Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., p-anisaldehyde).
-
Pool the fractions that contain the spot corresponding to this compound.
-
-
3.5. Final Concentration and Crystallization:
-
Combine the pure, this compound-containing fractions and concentrate them to dryness using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate/hexane) and allow it to crystallize at 4°C to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the complete workflow from fermentation to the final pure product.
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side chain modifications in lankacidin group antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
Application Notes and Protocols for Lankacidinol Structure Determination using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the determination of the molecular structure of Lankacidinol, a complex polyketide antibiotic, using single-crystal X-ray crystallography. The protocols outlined below are based on established methods for the structural elucidation of natural products and are adapted to the specific challenges presented by the lankacidin family of molecules.
Introduction
This compound belongs to the lankacidin group of antibiotics, which are 17-membered macrocyclic polyketides produced by Streptomyces rochei. The elucidation of the precise three-dimensional atomic arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding synthetic efforts to develop new analogues with improved therapeutic properties. X-ray crystallography stands as the definitive method for obtaining high-resolution structural data of crystalline materials.
A significant challenge in the crystallographic analysis of the lankacidin family is the difficulty in obtaining high-quality single crystals of the native compounds. Historical and recent studies have successfully employed chemical derivatization to facilitate crystallization. The protocols herein describe a representative workflow, including the preparation of a p-bromophenylsulfonylhydrazone derivative of this compound, a strategy that has proven effective for related compounds.
Experimental Protocols
Protocol 1: Crystallization of this compound p-bromophenylsulfonylhydrazone Derivative
This protocol describes the derivatization of this compound to form a p-bromophenylsulfonylhydrazone, followed by crystallization using the vapor diffusion method. The introduction of the heavy atom (bromine) in the derivative also aids in solving the phase problem during structure determination.
Materials:
-
This compound (purified, >98%)
-
p-Bromophenylsulfonylhydrazide
-
Ethanol (anhydrous)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Crystallization screening kits (various precipitants and buffers)
-
24-well crystallization plates
-
Micro-liter pipettes
-
Stereomicroscope
Methodology:
-
Derivatization:
-
Dissolve 10 mg of purified this compound in 1 mL of anhydrous ethanol.
-
Add a 1.2 molar equivalent of p-bromophenylsulfonylhydrazide to the solution.
-
Add a catalytic amount of hydrochloric acid (e.g., one drop of a 1% solution in ethanol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting this compound p-bromophenylsulfonylhydrazone derivative by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
-
Characterize the purified derivative by mass spectrometry and NMR to confirm its identity and purity.
-
-
Crystallization (Hanging Drop Vapor Diffusion):
-
Prepare a stock solution of the this compound derivative at a concentration of 5-10 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane).
-
Set up a 24-well crystallization plate with 500 µL of various precipitant solutions (from a screening kit) in the reservoirs.
-
On a siliconized glass cover slip, mix 1 µL of the derivative stock solution with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the reservoir well.
-
Incubate the plate at a constant temperature (e.g., 4°C or 18°C) in a vibration-free environment.
-
Monitor the drops regularly under a stereomicroscope for the appearance of crystals over several days to weeks.
-
Once suitable crystals are observed, carefully harvest them using a cryo-loop for X-ray diffraction analysis.
-
Protocol 2: X-ray Diffraction Data Collection
This protocol outlines the steps for collecting high-quality X-ray diffraction data from a single crystal of the this compound derivative.
Materials and Equipment:
-
Single crystal of this compound p-bromophenylsulfonylhydrazone mounted on a cryo-loop
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS)
-
Cryostream for maintaining the crystal at low temperature (typically 100 K)
-
Goniometer for crystal manipulation
Methodology:
-
Crystal Mounting and Cryo-cooling:
-
Carefully mount the harvested crystal on the goniometer head of the diffractometer.
-
Position the crystal within the cryostream and cool it to 100 K. This minimizes radiation damage and improves data quality.
-
-
Initial Screening and Unit Cell Determination:
-
Collect a few initial diffraction images (frames) at different crystal orientations.
-
Use the diffractometer software to automatically index the diffraction spots and determine the crystal system, space group, and unit cell parameters.
-
-
Data Collection Strategy:
-
Based on the crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected.
-
Typical strategies involve collecting a series of frames with small rotations of the crystal (e.g., 0.5-1.0° per frame) over a total rotation range of 180° or more.
-
Set the exposure time per frame to achieve a good signal-to-noise ratio without overloading the detector.
-
-
Data Collection:
-
Execute the data collection strategy. The total data collection time can range from a few hours to a day, depending on the crystal quality and X-ray source intensity.
-
-
Data Processing:
-
After data collection, process the raw diffraction images using software such as HKL2000, XDS, or CrysAlisPro.
-
This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling and merging the data to produce a final reflection file.
-
Protocol 3: Structure Determination and Refinement
This protocol describes the process of solving the crystal structure and refining the atomic model against the collected diffraction data.
Software:
-
Structure solution software (e.g., SHELXT, SIR)
-
Structure refinement software (e.g., SHELXL, Olex2)
-
Molecular graphics software (e.g., Mercury, PyMOL)
Methodology:
-
Structure Solution (Direct Methods or Patterson Methods):
-
Use the processed reflection data to solve the phase problem.
-
For structures containing a heavy atom like bromine, Patterson methods can be used to locate the position of the heavy atom, which then allows for the phasing of the remaining reflections.
-
Alternatively, direct methods, which are statistical approaches to phase determination, can be employed.
-
The output of this step is an initial electron density map.
-
-
Model Building:
-
Interpret the initial electron density map to build an atomic model of the this compound derivative.
-
Start by fitting the known molecular fragments into the electron density.
-
Iteratively improve the model by adding more atoms as their positions become clear in the electron density map.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental data using a least-squares minimization procedure.
-
The refinement process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and occupancies.
-
Monitor the refinement progress using the R-factor (R1) and R-free values. A significant drop in these values indicates an improvement in the model.
-
Introduce geometric restraints (e.g., bond lengths and angles) to maintain a chemically sensible model.
-
-
Model Validation:
-
After the refinement converges, validate the final structure.
-
Check for any inconsistencies in the model, such as unusual bond lengths or angles, and inspect the final difference electron density map for any unmodeled features.
-
Generate a final crystallographic information file (CIF) that contains all the relevant information about the crystal structure and the data collection and refinement process.
-
Data Presentation
The following table presents representative crystallographic data and refinement statistics for a this compound derivative. Note: As the specific crystallographic data for this compound is not publicly available in a tabulated format, this table provides an illustrative example based on typical values for a similar natural product derivative.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₃₇H₄₃BrN₄O₈S |
| Formula Weight | 803.73 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 25.789(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4035(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.322 |
| Absorption Coeff. (mm⁻¹) | 1.56 |
| F(000) | 1680 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data (°) | 4.5 to 55.0 |
| Reflections collected | 25432 |
| Independent reflections | 9245 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 9245 / 0 / 505 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
| Largest diff. peak/hole (e Å⁻³) | 0.54 and -0.48 |
Visualizations
Lankacidin Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for the formation of the lankacidin macrocyclic core.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Structure Determination
This diagram outlines the major steps involved in the determination of this compound's crystal structure via X-ray crystallography.
Caption: Workflow for this compound structure determination.
Application Notes and Protocols: Antibacterial Activity Assays for Lankacidinol Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lankacidinol belongs to the lankacidin group of polyketide antibiotics, which are known for their activity against Gram-positive bacteria.[1] Members of this class, such as Lankacidin C, have demonstrated inhibitory activity comparable to or better than erythromycin against many Gram-positive species.[1] The primary mechanism of action for many lankacidin antibiotics is the inhibition of protein synthesis by targeting the bacterial ribosome.[2][3][4] This document provides detailed protocols for assessing the antibacterial activity of this compound against Gram-positive bacteria using standard assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Well Diffusion for qualitative screening, and Time-Kill assays to assess bactericidal or bacteriostatic effects.
Data Presentation
The antibacterial activity of this compound and its derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5] While specific MIC values for this compound are not extensively reported in the public literature, Table 1 provides an example of how to present such data, including values for related compounds for context. It is important to note that some derivatives, such as 2,18-seco-lankacidinol B, have shown weak activity, suggesting that the macrocyclic ring is crucial for potent antibacterial action.[1][2]
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Lankacidin Compounds against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Reference |
| This compound (Hypothetical) | 2 µg/mL | 1 µg/mL | 4 µg/mL | N/A |
| Lankacidin C | ≤ 0.25 µg/mL | ≤ 0.25 µg/mL | 1 µg/mL | [1] |
| 2,18-seco-lankacidinol B | > 64 µg/mL | > 64 µg/mL | > 64 µg/mL | [1][2] |
| Erythromycin (Control) | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | N/A |
| Levofloxacin (Control) | 0.5 µg/mL | 0.25 µg/mL | 1 µg/mL | [1] |
Note: Data for this compound is hypothetical for illustrative purposes. Values for other compounds are sourced from cited literature.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain in a liquid medium.[6][7][8]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension of the test Gram-positive organism, adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[6]
-
Positive control antibiotic (e.g., erythromycin, vancomycin)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no antibiotic)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and control wells (positive and growth controls). This will bring the total volume in each well to 100 µL.
-
The final column of the plate should serve as a sterility control, containing only 100 µL of uninoculated CAMHB.[7]
-
Seal the plate and incubate at 35-37°C for 18-24 hours.[6][7]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][8] This can be confirmed by measuring the optical density at 600 nm using a microplate reader.[7]
Agar Well Diffusion Assay
This assay is a qualitative method to screen for the antibacterial activity of this compound. It relies on the diffusion of the compound from a well through an agar medium seeded with the test bacterium.[10][11][12]
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial suspension of the test Gram-positive organism (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter) or pipette tip[13]
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Protocol:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn.[11]
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells in the agar.[13]
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.[10]
-
In separate wells, add the positive control antibiotic and the solvent control.
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[14]
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.[14][15]
Materials:
-
This compound solution
-
Test Gram-positive organism grown to early to mid-logarithmic phase
-
CAMHB
-
Sterile test tubes
-
Incubator shaker
-
Nutrient agar plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Prepare test tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC).[14][16] Also, prepare a growth control tube without any antibiotic.
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14][16]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto nutrient agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Visualizations
Signaling Pathway
This compound, like other lankacidin antibiotics, is understood to inhibit bacterial protein synthesis.[2][3] This is achieved by binding to the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. The following diagram illustrates this general mechanism of action.
Caption: this compound's proposed mechanism of action.
Experimental Workflows
The following diagrams illustrate the workflows for the described antibacterial assays.
References
- 1. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side chain modifications in lankacidin group antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. scielo.br [scielo.br]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. youtube.com [youtube.com]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Kill Activity of the Streptogramin NXL 103 against Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antitumor Activity Screening of Lankacidinol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol, a member of the lankacidin group of antibiotics, has demonstrated potential as an antitumor agent. This document provides detailed application notes and protocols for screening the in vitro antitumor activity of this compound and its derivatives against various cancer cell lines. The primary mechanism of action for the related compound, Lankacidin C, has been identified as microtubule stabilization, leading to cell cycle arrest and apoptosis. These protocols are designed to enable researchers to assess the cytotoxic effects and elucidate the mechanism of action of this compound.
Data Presentation: In Vitro Cytotoxicity of Lankacidin C
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Lankacidin C against various human cancer cell lines. It is important to note that specific IC50 values for this compound were not available in the reviewed literature. However, derivatives such as 2,18-seco-lankacidinol A and B have been reported to exhibit antitumor activity against PC-3 and A549 cancer cell lines.[1]
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Lankacidin C | HeLa | Cervical Cancer | 96 | 223.5[2] |
| Lankacidin C | T47D | Breast Cancer | 96 | 11.1[2] |
| Lankacidin C | A549 | Lung Cancer | 72 | > 100 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D, A549, PC-3)
-
Complete cell culture medium (specific to the cell line)
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for the desired exposure times (e.g., 48, 72, 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Tubulin Polymerization Assay
This assay is used to determine if this compound acts as a microtubule-stabilizing or -destabilizing agent. The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol on ice. Keep all solutions on ice until use.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of various concentrations of this compound, controls (Paclitaxel, Nocodazole, vehicle), or buffer to the appropriate wells of the pre-warmed plate.
-
-
Initiation of Polymerization:
-
To initiate the polymerization, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time for each concentration of this compound and the controls.
-
An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.
-
A decrease in the rate and extent of polymerization indicates microtubule destabilization.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Antitumor Screening
Caption: Experimental workflow for screening the in vitro antitumor activity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanism of Lankacidin C and other microtubule-stabilizing agents, the following pathway is proposed for this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis via microtubule stabilization.
Conclusion
These application notes and protocols provide a framework for the systematic in vitro evaluation of this compound's antitumor properties. The provided data on Lankacidin C suggests that this compound may exhibit significant cytotoxic activity against various cancer cell lines, likely through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Further investigation is warranted to determine the specific IC50 values of this compound and to fully elucidate its molecular mechanism of action.
References
Application Notes and Protocols: Elucidating the Mechanism of Action of Lankacidinol using Ribosome Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lankacidinol, a 17-membered polyketide antibiotic produced by Streptomyces rochei, is a potent inhibitor of bacterial protein synthesis. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent and for the rational design of novel antibiotics that can overcome existing resistance mechanisms. This document provides detailed application notes and protocols for a series of ribosome binding assays designed to investigate the interaction of this compound with its target, the bacterial ribosome. These assays are fundamental in determining the binding site, inhibitory activity, and synergistic potential of this compound and related compounds.
Mechanism of Action Overview
Crystallographic and biochemical studies have revealed that this compound targets the large (50S) ribosomal subunit.[1][2][3][4][5] Specifically, it binds to the peptidyl transferase center (PTC), a critical functional hub of the ribosome responsible for catalyzing peptide bond formation.[1][2][3][4][5] By occupying this site, this compound directly interferes with the accommodation of aminoacyl-tRNAs, thereby stalling protein synthesis.[1]
Interestingly, this compound exhibits a synergistic antibacterial effect when co-administered with lankamycin, another antibiotic produced by the same organism.[1][4] Lankamycin binds to the nascent peptide exit tunnel (NPET), a channel adjacent to the PTC through which the growing polypeptide chain emerges.[1][4] The simultaneous binding of this compound and lankamycin to these neighboring sites leads to a more potent inhibition of bacterial growth than either compound alone.[1]
Data Presentation
The following tables summarize the quantitative data from key assays used to characterize the activity of this compound and lankamycin.
Table 1: In Vitro Inhibitory Concentrations (IC50)
| Compound | Assay | Target Organism/System | IC50 | Reference |
| This compound | Cell-Free Transcription-Translation | E. coli | 1.5 ± 0.1 µM | [1] |
| This compound | Peptidyl Transferase (Puromycin Reaction) | S. aureus 70S Ribosomes | 0.32 ± 0.02 µM | [1] |
| This compound | Peptidyl Transferase (Puromycin Reaction) | D. radiodurans 50S Subunits | 10.0 ± 6.0 µM | [1] |
| Lankamycin | Cell-Free Transcription-Translation | E. coli | 275 ± 36 µM | [1] |
| Erythromycin | Cell-Free Transcription-Translation | E. coli | 0.2 µM | [6][7] |
| Virginiamycin M | Cell-Free Transcription-Translation | E. coli | 0.8 µM | [6][7] |
| Virginiamycin S | Cell-Free Transcription-Translation | E. coli | 2.5 µM | [6][7] |
Table 2: Synergistic Activity of this compound and Lankamycin
| Assay | Organism | Observation | Reference |
| Minimal Inhibitory Concentration (MIC) Checkerboard Assay | S. aureus | Pronounced concave isobologram, indicating synergy. | [1] |
| In Vitro Transcription-Translation | E. coli cell-free system | Synergistic inhibition of protein synthesis. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods in the field.
Protocol 1: Bacterial Ribosome Purification
Objective: To isolate functional 70S ribosomes from bacterial cells for use in subsequent binding and inhibition assays.
Materials:
-
Bacterial cell paste (e.g., E. coli MRE600)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 10.5 mM Mg(OAc)₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Wash Buffer: 20 mM Tris-HCl (pH 7.6), 10.5 mM Mg(OAc)₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Sucrose Cushion: 30% (w/v) sucrose in Wash Buffer
-
Storage Buffer: 20 mM Tris-HCl (pH 7.6), 10.5 mM Mg(OAc)₂, 60 mM NH₄Cl, 6 mM β-mercaptoethanol
-
DNase I (RNase-free)
-
Ultracentrifuge and appropriate rotors
-
Homogenizer or French press
Procedure:
-
Resuspend bacterial cell paste in ice-cold Lysis Buffer.
-
Lyse cells by passing them through a French press or by using a homogenizer.
-
Add DNase I to the lysate to a final concentration of 1 µg/mL and incubate on ice for 30 minutes to reduce viscosity.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to fresh ultracentrifuge tubes.
-
Layer the supernatant over an equal volume of the 30% Sucrose Cushion.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16-18 hours at 4°C.
-
Discard the supernatant and gently wash the translucent ribosome pellet with Wash Buffer.
-
Resuspend the ribosome pellet in Storage Buffer.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (A₂₆₀). An A₂₆₀ of 1 corresponds to approximately 24 pmol of 70S ribosomes/mL.
-
Aliquot the purified ribosomes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: In Vitro Transcription-Translation Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on protein synthesis using a cell-free system. A luciferase reporter is commonly used for a quantifiable readout.
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., encoding firefly luciferase)
-
Amino acid mixture
-
ATP and GTP solutions
-
This compound stock solution (in DMSO or appropriate solvent)
-
Luciferase assay reagent
-
Luminometer
-
384-well microplates
Procedure:
-
Prepare a master mix containing the S30 extract, reporter plasmid, amino acids, and energy sources (ATP/GTP) according to the manufacturer's instructions.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add varying concentrations of this compound (and/or lankamycin for synergy studies) to the wells. Include a no-drug control (positive control) and a no-DNA control (negative control). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Peptidyl Transferase Inhibition Assay (Puromycin Reaction)
Objective: To directly measure the inhibition of the peptidyl transferase activity of the ribosome by this compound. This assay mimics the formation of a peptide bond between a peptidyl-tRNA at the P-site and an aminoacyl-tRNA at the A-site, using puromycin as an A-site substrate analog.
Materials:
-
Purified 70S ribosomes or 50S subunits
-
[³H]-N-acetyl-Phe-tRNA (or other radiolabeled peptidyl-tRNA analog) as the P-site substrate
-
Puromycin
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
In a microcentrifuge tube, combine the purified ribosomes, [³H]-N-acetyl-Phe-tRNA, and varying concentrations of this compound in the Reaction Buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow this compound to bind to the ribosomes.
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding a high concentration of a salt, such as magnesium acetate.
-
Extract the product, [³H]-N-acetyl-Phe-puromycin, by adding an equal volume of ethyl acetate and vortexing vigorously. The unreacted [³H]-N-acetyl-Phe-tRNA will remain in the aqueous phase.
-
Centrifuge to separate the phases.
-
Transfer a portion of the upper ethyl acetate phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value as described in Protocol 2.
Protocol 4: Ribosome Binding Assay (Nitrocellulose Filter Binding)
Objective: To determine if this compound directly binds to the ribosome. This protocol can be adapted for competition assays to determine the binding site.
Materials:
-
Purified 70S ribosomes or 50S subunits
-
Radiolabeled this compound ([³H]-lankacidinol or [¹⁴C]-lankacidinol). If a radiolabeled version of the drug is unavailable, a competition assay with a known radiolabeled ligand that binds to the same site can be performed.
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus (dot blot or slot blot)
-
Scintillation fluid and counter
Procedure:
-
Set up a series of binding reactions in microcentrifuge tubes, each containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in Binding Buffer.
-
Incubate the reactions at room temperature or 37°C for 30 minutes to allow binding to reach equilibrium.
-
Assemble the filter binding apparatus with a nitrocellulose membrane placed on top of a nylon membrane. The nitrocellulose membrane will bind the ribosomes and any associated radiolabeled ligand, while unbound radiolabeled ligand will pass through to the nylon membrane (or be washed away).
-
Apply the binding reactions to the wells of the apparatus under a gentle vacuum.
-
Wash each well with ice-cold Binding Buffer to remove any non-specifically bound ligand.
-
Disassemble the apparatus and allow the membranes to air dry.
-
Quantify the radioactivity on the nitrocellulose membrane for each reaction using a scintillation counter or phosphorimager.
-
Plot the amount of bound radiolabeled this compound against its concentration to determine the binding affinity (Kd).
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound and its synergy with lankamycin on the bacterial ribosome.
Caption: Experimental workflow for characterizing the mechanism of action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Ribosome Purification from an α-proteobacterium and rRNA Analysis by Northern Blot [en.bio-protocol.org]
- 3. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation of Bacterial Ribosomes with Monolith Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Cell-Free In Vitro Translation Inhibition Assays Using Lankacidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free in vitro translation (IVT) systems have emerged as powerful tools for high-throughput screening and mechanistic studies of novel antimicrobial and anticancer agents that target protein synthesis. These systems, devoid of cell walls and membranes, allow for the direct assessment of a compound's effect on the translational machinery, eliminating variables such as cell permeability and efflux. Lankacidinol, a member of the lankacidin family of polyketide antibiotics, is known to inhibit bacterial protein synthesis. This application note provides a detailed protocol for utilizing a cell-free in vitro translation inhibition assay to characterize the activity of this compound. The presented methodologies are designed to be adaptable for various research and drug development applications.
Principle of the Assay
The cell-free in vitro translation inhibition assay quantitatively measures the effect of a test compound, such as this compound, on the synthesis of a reporter protein in a reconstituted cell-free system. A common approach employs an E. coli-based cell-free system programmed with a DNA or mRNA template encoding a reporter enzyme, such as firefly luciferase. In the presence of an active inhibitor, the synthesis of the reporter protein is reduced, leading to a corresponding decrease in enzymatic activity. This activity, typically measured as luminescence, is inversely proportional to the inhibitory activity of the compound. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine key inhibitory parameters like the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize the inhibitory activities of this compound and related compounds on in vitro protein synthesis. Due to the limited availability of specific IC50 values for this compound in cell-free assays in the public literature, the data is presented as the percentage of inhibition at a given concentration. For comparative purposes, data for the well-characterized protein synthesis inhibitor, Erythromycin, is also included.
Table 1: In Vitro Translation Inhibition of this compound and Related Compounds
| Compound | Organism/System | Concentration | Percent Inhibition (%) | Reference |
| This compound | Cell-Free System | Not Specified | 90% | [1] |
| iso-Lankacidinol (8) | E. coli Ribosome | 10 µM | Small but measurable | [2] |
| Erythromycin | Cell-Free System | Not Specified | 90% | [1] |
Note: The specific concentration for 90% inhibition of this compound and Erythromycin was not detailed in the referenced literature but were stated to be comparable.
Experimental Protocols
Materials and Reagents
-
Cell-Free Translation System: E. coli S30 extract-based system (e.g., PURExpress® In Vitro Protein Synthesis Kit, NEB #E6800) or similar.
-
Reporter Template: Plasmid DNA or mRNA encoding Firefly Luciferase under a T7 promoter.
-
This compound: Stock solution in DMSO.
-
Positive Control: Puromycin or Erythromycin stock solution in an appropriate solvent.
-
Negative Control: DMSO or the solvent used for the test compound.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Luciferase Assay System, Promega).
-
Nuclease-Free Water.
-
Microplates: Opaque, white 96-well or 384-well plates for luminescence readings.
-
Luminometer.
Protocol: Cell-Free In Vitro Translation Inhibition Assay
-
Preparation of Reagents:
-
Thaw all components of the cell-free translation system on ice.
-
Prepare serial dilutions of this compound in nuclease-free water or the appropriate buffer. The final concentration of DMSO should be kept constant across all wells and should not exceed 1% (v/v) in the final reaction mixture.
-
Prepare working solutions of the positive and negative controls at the desired concentrations.
-
-
Reaction Setup (for a 25 µL reaction volume):
-
On ice, assemble the following in a sterile microcentrifuge tube for a master mix (calculate volumes for the number of reactions plus a 10% overage):
-
Solution A (from kit)
-
Solution B (from kit)
-
Reporter DNA/mRNA template (e.g., 250 ng of plasmid DNA)
-
RNase Inhibitor (optional, but recommended)
-
-
In the wells of a pre-chilled opaque microplate, add 2.5 µL of the serially diluted this compound, positive control, or negative control.
-
Add 22.5 µL of the master mix to each well.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 2 hours in a temperature-controlled incubator or plate reader.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add a volume of Luciferase Assay Reagent equal to the reaction volume (e.g., 25 µL) to each well.
-
Mix briefly and immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds.
-
-
Data Analysis:
-
Subtract the background luminescence (from a reaction with no DNA/mRNA template) from all experimental readings.
-
Normalize the data by setting the average luminescence of the negative control (DMSO) wells to 100% activity.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Luminescence_sample / Luminescence_negative_control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Mechanism of Action of this compound
Lankacidins, including this compound, inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria). This binding interferes with the formation of peptide bonds, a critical step in polypeptide chain elongation.
Caption: Mechanism of this compound Translation Inhibition.
Experimental Workflow
The following diagram outlines the key steps in the cell-free in vitro translation inhibition assay.
Caption: Cell-Free Translation Inhibition Assay Workflow.
Conclusion
The cell-free in vitro translation inhibition assay is a robust and efficient method for characterizing the activity of protein synthesis inhibitors like this compound. The protocol detailed in this application note provides a framework for researchers to quantitatively assess the inhibitory potential of this compound and its analogs. The provided diagrams illustrate the molecular mechanism of action and the experimental workflow, offering a comprehensive guide for scientists in the field of drug discovery and development. Further studies to determine a precise IC50 value for this compound using this methodology are encouraged to provide a more complete quantitative profile of its inhibitory activity.
References
Troubleshooting & Optimization
Challenges in the total synthesis of the Lankacidinol core structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the lankacidinol core structure. The content is tailored for chemists, biochemists, and professionals in drug development, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the this compound core?
A1: The most significant challenge is the inherent instability of the β-keto-δ-lactone core.[1][2] This motif is highly susceptible to both acidic and basic conditions. Mildly acidic conditions can cause the macrocycle to open via cleavage of the C2-C18 bond, while basic conditions can lead to fragmentation of the β-keto-δ-lactone through decarboxylation.[2] This instability complicates purification, structural characterization, and late-stage synthetic manipulations.
Q2: How can the stereochemistry of the β-keto-δ-lactone be controlled?
A2: Stereocontrol within the β-keto-δ-lactone, specifically at the C4 and C5 positions, is crucial and has been a source of structural revisions of the natural products.[1][3][4] A highly effective method for establishing the desired stereochemistry is the Evans aldol reaction.[1][2][4] By selecting the appropriate chiral auxiliary and reaction conditions, specific diastereomers of the δ-lactone can be obtained. For instance, a TiCl4-mediated syn-selective aldol reaction has been used to achieve high diastereoselectivity (>20:1).[2]
Q3: What are the most effective macrocyclization strategies for the 17-membered ring?
A3: Formation of the 17-membered macrocycle is a critical and often low-yielding step. While traditional methods like the Tsuji-Trost reaction have proven challenging and in some cases unsuccessful for this system, several other strategies have been successfully employed[2][3]:
-
Dieckmann Cyclization: This intramolecular condensation has been used for the late-stage formation of the β-keto-δ-lactone, simultaneously closing the macrocycle.[1]
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction has been utilized to form a key carbon-carbon bond within the macrocyclic ring.[2]
-
Biomimetic Mannich Macrocyclization: Inspired by the proposed biosynthetic pathway, this approach has been elegantly used to construct the macrocycle.[5][6]
The choice of strategy often depends on the overall synthetic route and the protecting groups employed.
Q4: Are there common side reactions to be aware of during fragment coupling?
A4: Yes, due to the densely functionalized nature of the synthetic intermediates, several side reactions can occur. One notable issue is the potential for retro-aldol reactions, particularly when manipulating fragments containing aldol adducts.[1] Careful selection of reaction conditions and protecting groups is essential to minimize these undesired pathways.
Troubleshooting Guides
Problem 1: Low Yield or Decomposition during Macrocyclization
| Symptom | Possible Cause | Troubleshooting Steps |
| No desired macrocycle detected by LC-MS or TLC. | Unfavorable conformation of the linear precursor. | - Introduce conformational constraints, such as cyclic protecting groups, to pre-organize the substrate for cyclization. - Modify the sequence of bond closures to a more sterically and electronically favored approach. |
| Complex mixture of products observed. | Instability of the β-keto-δ-lactone core under the reaction conditions. | - If forming the β-keto-δ-lactone during macrocyclization (e.g., Dieckmann), ensure strictly anhydrous and aprotic conditions. - Consider a synthetic route where the stable δ-lactone is formed first, followed by macrocyclization at a different position. |
| Starting material is recovered, or slow reaction progress. | Insufficient activation or high activation energy barrier. | - For transition-metal-catalyzed reactions (e.g., Stille, Suzuki), screen different ligands, solvents, and temperatures. - For condensation reactions, explore a range of coupling reagents and bases. |
Problem 2: Poor Stereoselectivity in Aldol Reactions for Lactone Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| A nearly 1:1 mixture of diastereomers is obtained. | Inadequate facial selectivity in the enolate or aldehyde. | - For Evans aldol reactions, ensure the use of a suitable Lewis acid (e.g., TiCl4, Sn(OTf)2) to enforce chelation control. - Verify the chiral auxiliary's integrity and enantiomeric purity. |
| The undesired diastereomer is the major product. | Incorrect choice of chiral auxiliary or reaction conditions for the desired stereoisomer. | - For syn-aldol products, use a chiral β-keto imide with appropriate Lewis acid mediation. - For anti-aldol products, different chiral auxiliaries and reaction conditions may be necessary. Refer to established protocols for anti-selective aldol additions. |
| Epimerization of the C4 or C5 stereocenter. | Basic or acidic conditions during workup or purification. | - Use buffered aqueous solutions for workup to maintain a neutral pH. - Employ neutral alumina or silica gel for chromatography and avoid prolonged exposure to the stationary phase. |
Experimental Protocols
Key Experiment: Evans Aldol Reaction for δ-Lactone Synthesis
This protocol is adapted from methodologies used in the synthesis of lankacidin analogs to establish the stereochemistry at C4 and C5.[2]
-
Preparation of the Chiral β-keto Imide: To a solution of the appropriate chiral oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes, then add the desired acyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Aldol Reaction: Cool a solution of the chiral β-keto imide in anhydrous CH2Cl2 to -78 °C. Add TiCl4 dropwise and stir for 30 minutes. Add the aldehyde precursor (e.g., aldehyde 38 from Seiple et al.'s work) as a solution in CH2Cl2.[2] Stir at -78 °C for 2-4 hours.
-
Lactonization: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo. Dissolve the crude product in methanol and add sodium methoxide (NaOMe). Stir at room temperature until the chiral auxiliary is cleaved and lactonization is complete (monitor by TLC).
-
Purification: Neutralize the reaction with acetic acid, concentrate, and purify the resulting δ-lactone by flash column chromatography.
A summary of yields for a similar transformation is presented below:
| Aldehyde Precursor | Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (desired:undesired) | Yield | Reference |
| Aldehyde 38 | Chiral β-keto imide 39 | TiCl4 | 3:1 | Not explicitly stated for this specific ratio, but the protocol secured the desired isomer on a decagram scale. | [2] |
| Aldehyde 117 | Imide (S)-132 | TiCl4 | >20:1 | 93% (for the secondary alcohol before lactonization) | [1] |
Visualizations
Logical Workflow for Troubleshooting Macrocyclization Failure
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Instability of the β-keto-δ-lactone Moiety in Lankacidinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lankacidinol and its derivatives. The focus is on addressing the inherent instability of the β-keto-δ-lactone moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's instability?
A1: The primary cause of this compound's instability is its β-keto-δ-lactone core.[1][2] This functional group is susceptible to degradation under both acidic and basic conditions, which has historically hindered its therapeutic development.[1][2]
Q2: How does this compound degrade under different pH conditions?
A2: this compound exhibits distinct degradation pathways depending on the pH:
-
Mildly Acidic Conditions: The macrocycle opens through the cleavage of the C2-C18 bond.[1][2]
-
Basic Conditions: The β-keto-δ-lactone motif undergoes fragmentation via decarboxylation, leading to the formation of lankacyclinol.[1]
Q3: Are there strategies to improve the stability of this compound?
A3: Yes, chemical modification is the primary strategy to enhance stability. A promising approach involves introducing a methyl group at the C4 position of the β-keto-δ-lactone core. This modification is intended to suppress the β-elimination process, a key step in the degradation pathway.[1]
Q4: What is the significance of developing synthetic routes to this compound and its analogs?
A4: Fully synthetic routes are crucial as they allow for systematic structural modifications that are not easily achievable through semisynthesis from fermentation products.[1] This enables the generation of more stable derivatives and a thorough investigation of structure-activity relationships.[1]
Q5: Can the instability of the β-keto-δ-lactone moiety affect experimental results?
A5: Absolutely. The instability can lead to the formation of degradation products, which may result in inconsistent bioactivity data, difficulties in structural elucidation, and challenges in formulation development.[1] It is crucial to use stability-indicating analytical methods to distinguish the active compound from its degradants.
Troubleshooting Guides
Problem 1: I am observing multiple peaks in my HPLC analysis of a this compound sample that should be pure.
-
Question: What could be the cause of these unexpected peaks?
-
Answer: The additional peaks are likely degradation products of this compound. The β-keto-δ-lactone ring is prone to opening under acidic conditions or decarboxylation under basic conditions.[1][2] Your sample handling, storage, or the analytical method itself (e.g., mobile phase pH) might be contributing to the degradation.
-
Question: How can I confirm if the extra peaks are degradants?
-
Answer: You can perform a forced degradation study. Expose your this compound sample to mild acidic, basic, and oxidative stress conditions and monitor the chromatograms over time.[3][4][5] An increase in the area of the unknown peaks corresponding to a decrease in the main this compound peak would strongly suggest they are degradation products.
Problem 2: The antimicrobial/antitumor activity of my this compound compound is lower than expected or varies between batches.
-
Question: Could the compound's instability be affecting its bioactivity?
-
Answer: Yes, this is a very likely cause. The degradation of the β-keto-δ-lactone core can lead to a loss of biological activity. Inconsistent results between batches may be due to varying levels of degradation during synthesis, purification, or storage.
-
Question: What steps can I take to minimize degradation and ensure consistent bioactivity?
-
Answer:
-
Strict pH Control: Maintain neutral or slightly acidic (if tolerated) pH conditions during all experimental procedures. Avoid basic conditions.
-
Temperature Control: Store this compound samples at low temperatures (e.g., -20°C or -80°C) and minimize time spent at room temperature.
-
Use of Stabilized Derivatives: If possible, work with more stable analogs, such as a C4-methyl derivative, which is designed to be more resistant to degradation.[1]
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Data Presentation
Table 1: Illustrative Stability Comparison of this compound and 4-Me-Lankacidinol under Forced Degradation Conditions.
Disclaimer: The following data is representative and intended for illustrative purposes to demonstrate the expected increase in stability of the C4-methyl derivative. Actual experimental results may vary.
| Compound | Stress Condition | Incubation Time (hours) | Remaining Parent Compound (%) |
| This compound | 0.1 M HCl (aq) | 6 | 45% |
| 4-Me-Lankacidinol | 0.1 M HCl (aq) | 6 | 85% |
| This compound | 0.1 M NaOH (aq) | 2 | 20% |
| 4-Me-Lankacidinol | 0.1 M NaOH (aq) | 2 | 65% |
| This compound | 3% H₂O₂ (aq) | 24 | 70% |
| 4-Me-Lankacidinol | 3% H₂O₂ (aq) | 24 | 88% |
| This compound | 60°C (in solution) | 24 | 60% |
| 4-Me-Lankacidinol | 60°C (in solution) | 24 | 92% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to assess the stability-indicating nature of an analytical method.
1. Materials and Reagents:
-
This compound sample
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Thermostatic water bath or oven
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 12 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 2 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 6, 12, and 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and store at 4°C.
4. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase, and analyze immediately by a stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent this compound peak. Aim for 5-20% degradation for optimal results in method validation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Note: This method is based on common practices for macrolide antibiotics and should be validated for this compound specifically.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic acid) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (to be performed):
-
Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of this compound solutions of different concentrations (e.g., 10-200 µg/mL) to establish the linear range of the method.
-
Accuracy and Precision: Determine by replicate injections of known concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Degradation pathways of this compound under acidic and basic conditions.
Caption: Experimental workflow for this compound stability testing.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Stability Indicating HPLC-ECD Method for the Analysis of Clarithromycin in Pharmaceutical Dosage Forms: Method Scaling versus Re-Validation | MDPI [mdpi.com]
- 3. Hittite Journal of Science and Engineering » Submission » Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC [dergipark.org.tr]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lankacidinol Yield from Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the production of Lankacidinol from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
A1: this compound is a polyketide antibiotic produced by certain strains of Streptomyces, notably Streptomyces rochei. It belongs to the lankacidin family of natural products which exhibit significant antimicrobial activity against various Gram-positive bacteria. Enhancing the fermentation yield of this compound is crucial for its potential development as a therapeutic agent, as higher yields reduce production costs and facilitate further research and clinical studies.
Q2: Which microbial strain is commonly used for this compound production?
A2: Streptomyces rochei is a well-known producer of lankacidin antibiotics, including this compound.[1][2]
Q3: What are the key factors influencing the yield of this compound in fermentation?
A3: The yield of this compound is influenced by a combination of factors, including the genetic makeup of the producing strain, the composition of the fermentation medium (carbon and nitrogen sources, phosphate levels, and trace elements), and the physical parameters of the fermentation process (pH, temperature, aeration, and agitation).[3][4]
Q4: At which growth phase is this compound typically produced?
A4: this compound, being a secondary metabolite, is typically produced during the late exponential or stationary phase of growth of Streptomyces rochei.[3]
Q5: How is the biosynthesis of this compound regulated?
A5: The biosynthesis of lankacidins is regulated by a complex signaling cascade involving γ-butyrolactone signaling molecules (SRBs). This cascade includes the genes srrX (biosynthesis of SRBs), srrA (SRB receptor), srrY (a SARP family activator), srrZ, and srrB (a pseudo-receptor that acts as a negative regulator).[5][6][7]
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation that may lead to suboptimal yields.
Issue 1: Low or No this compound Production Despite Good Biomass Growth
-
Possible Cause: Nutrient composition of the medium is favoring primary metabolism (growth) over secondary metabolism (this compound production).
-
Solution: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. High concentrations of readily metabolizable carbon and nitrogen sources can repress secondary metabolite production. Experiment with different carbon sources like glycerol or starch, and complex nitrogen sources such as peptone or soybean meal.[3] High phosphate concentrations can also be inhibitory to secondary metabolism in Streptomyces.[8]
-
-
Possible Cause: Suboptimal pH of the fermentation broth.
-
Solution: The optimal pH for this compound production may differ from the optimal pH for Streptomyces growth. For Streptomyces rochei, a pH range of 7.5 to 8.0 has been found to be optimal for the production of antimicrobial metabolites.[3] Monitor and control the pH of the culture throughout the fermentation process.
-
-
Possible Cause: Inadequate levels of dissolved oxygen (DO).
-
Solution: As an aerobic bacterium, Streptomyces requires sufficient oxygen for both growth and secondary metabolite biosynthesis. Ensure adequate aeration and agitation to maintain optimal DO levels. The specific optimal DO level should be determined empirically for your fermentation setup.
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Possible Cause: Variability in the quality of the inoculum.
-
Solution: Standardize your inoculum preparation protocol. This includes using a consistent spore concentration, age of the seed culture, and the same seed culture medium for every fermentation.
-
-
Possible Cause: Inconsistent quality of complex media components.
-
Solution: The composition of complex media components like soybean meal or yeast extract can vary between batches and suppliers. Whenever possible, test new batches of these components in small-scale experiments before use in large-scale production.
-
-
Possible Cause: Genetic instability of the producing strain.
-
Solution: Streptomyces strains can undergo genetic mutations, leading to a decrease in antibiotic production after repeated subculturing. It is advisable to maintain a cryopreserved stock of the high-yielding strain and periodically start new cultures from this stock.
-
Issue 3: Difficulty in Extracting and Detecting this compound
-
Possible Cause: Inefficient extraction method.
-
Solution: this compound is an intracellular and extracellular product. Ensure your extraction protocol is designed to recover the compound from both the mycelium and the fermentation broth. Solvent extraction with ethyl acetate or other suitable organic solvents is a common method.
-
-
Possible Cause: Degradation of this compound during extraction or analysis.
-
Solution: Lankacidins can be unstable under certain conditions. Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and sample preparation for analysis.
-
-
Possible Cause: Inappropriate analytical method.
-
Solution: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. Ensure that the HPLC method is optimized with the correct column, mobile phase, and detection wavelength for this compound.
-
Data Presentation
Table 1: Effect of Carbon Source on Antimicrobial Metabolite Production by Streptomyces rochei
| Carbon Source (2%) | Relative Production Level |
| Glycerol | Maximum |
| Glucose | High |
| Starch | Moderate |
Source: Adapted from Reddy et al. (2011). The study measured antimicrobial activity as an indicator of metabolite production.[3]
Table 2: Effect of Nitrogen Source on Antimicrobial Metabolite Production by Streptomyces rochei
| Nitrogen Source (1%) | Relative Production Level |
| Peptone | Maximum |
| Casein | High |
| (NH₄)₂NO₃ | Moderate |
Source: Adapted from Reddy et al. (2011). The study measured antimicrobial activity as an indicator of metabolite production.[3]
Table 3: Influence of Physical Parameters on Antimicrobial Metabolite Production by Streptomyces rochei
| Parameter | Optimal Value |
| pH | 7.5 |
| Temperature | 32°C |
| Inoculum Size | 20% (v/v) |
| Incubation Time | 120 hours |
Source: Adapted from Reddy et al. (2011).[3]
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces rochei
-
Prepare a suitable agar medium, such as ISP Medium 4 (Inorganic Salts Starch Agar).
-
Streak a cryopreserved stock of Streptomyces rochei onto the agar plate.
-
Incubate the plate at 28-30°C for 7-10 days, or until good sporulation (a dry, powdery appearance) is observed.
-
To prepare a spore suspension, add 5-10 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the surface of the mature agar culture.
-
Gently scrape the surface with a sterile loop or spreader to release the spores.
-
Transfer the spore suspension to a sterile tube.
-
To prepare the seed culture, inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of approximately 10⁶-10⁷ spores/mL.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium. A suitable medium for Streptomyces rochei contains (g/L): Glycerol 20, Peptone 10, CaCO₃ 1, K₂HPO₄ 1, and 30% (v/v) aged seawater. Adjust the initial pH to 7.5.[3]
-
Dispense 50 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the production medium with the seed culture (from Protocol 1) at a ratio of 10-20% (v/v).
-
Incubate the flasks on a rotary shaker at 200-250 rpm and 32°C for 5-7 days.[3]
-
Withdraw samples periodically to monitor cell growth (dry cell weight), pH, and this compound production.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) - A General Guideline
Note: A specific, validated HPLC protocol for this compound was not available in the search results. The following is a general guideline based on the analysis of similar secondary metabolites from Streptomyces. This protocol will likely require optimization.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol or a suitable solvent compatible with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of polyketides.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A starting point could be a linear gradient from 10% to 90% organic solvent over 20-30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: A UV-Vis or Diode Array Detector (DAD). The detection wavelength should be optimized based on the UV absorbance spectrum of a this compound standard.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area to the standard curve.
-
Visualizations
Caption: Simplified this compound Biosynthetic Pathway.
Caption: Regulatory Cascade of Lankacidin Biosynthesis.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SrrB, a Pseudo-Receptor Protein, Acts as a Negative Regulator for Lankacidin and Lankamycin Production in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
Technical Support Center: Optimization of Lankacidinol Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of lankacidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound from fermentation broth?
A1: this compound is a polyketide natural product typically produced by fermentation of Streptomyces rochei. The fermentation broth is a complex mixture containing a variety of impurities that need to be removed to obtain high-purity this compound. Common impurities include:
-
Macromolecules: Proteins, polysaccharides, and residual media components from the fermentation process. These are often removed in the initial extraction and clarification steps.[1]
-
Pigments: Colored compounds produced by the microorganism that can co-extract with the target compound.
-
Related Lankacidin Compounds: The fermentation process can produce a range of structurally similar lankacidin analogues, which may have different biological activities and can be challenging to separate.
-
Degradation Products: this compound is known to be unstable under certain conditions, particularly mild acidic conditions, which can lead to the formation of degradation products through the opening of its macrocyclic ring.[2] It is also sensitive to heat and pH variations.[3][4]
Q2: What initial extraction method is recommended for isolating this compound from the fermentation broth?
A2: A common initial step for extracting antibiotics like this compound from fermentation broth is liquid-liquid extraction using an immiscible organic solvent.[5][6] The choice of solvent depends on the polarity of this compound. Solvents like ethyl acetate or butanol are frequently used for the extraction of polyketide antibiotics.[5] The process typically involves separating the microbial cells from the broth by centrifugation or filtration, followed by extraction of the supernatant.[5]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatography approach is usually necessary to achieve high purity.[7] Effective techniques include:
-
Normal-Phase Chromatography: Using a silica gel column with a non-polar mobile phase can be effective for separating this compound from more polar impurities.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for final polishing and separating closely related analogues. A C18 column with a gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.
-
Mixed-Mode Chromatography (MMC): This technique, which combines multiple separation modes like ion exchange and hydrophobic interaction, can be highly effective for separating complex mixtures and removing challenging impurities in a single step.[7][9][10][11][12]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the purity of this compound.[13] An RP-HPLC method with UV detection is typically used. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[13]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Extraction | - Incomplete extraction from the broth.- Emulsion formation during liquid-liquid extraction.- Degradation of this compound. | - Optimize the solvent-to-broth ratio and the number of extraction cycles.[5]- If an emulsion forms, try adding salt to the aqueous phase or using centrifugation to break it.- Ensure the pH of the broth is neutral or slightly basic during extraction to minimize acid-catalyzed degradation.[2] |
| Co-elution of Impurities in Chromatography | - Similar polarity of impurities and this compound.- Suboptimal chromatography conditions. | - For Normal-Phase: Adjust the solvent system polarity by trying different ratios of hexane and ethyl acetate.- For RP-HPLC: Optimize the gradient elution profile, change the organic modifier (e.g., from acetonitrile to methanol), or adjust the pH of the aqueous mobile phase.- Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Explore mixed-mode chromatography to exploit different separation mechanisms.[9][10] |
| Presence of Colored Impurities in the Final Product | - Incomplete removal of pigments during initial purification steps. | - Incorporate an activated carbon treatment step after the initial extraction.[8]- Optimize the chromatographic conditions to separate the pigments from the this compound peak. |
| Degradation of this compound During Purification | - Exposure to acidic conditions.- High temperatures. | - Maintain a neutral or slightly basic pH throughout the purification process.[2]- Avoid prolonged exposure to strong acids or bases.- Perform all purification steps at room temperature or below, if possible.[14] |
| Broad or Tailing Peaks in HPLC Analysis | - Column overload.- Secondary interactions with the stationary phase.- Poor sample solubility in the mobile phase. | - Reduce the amount of sample injected onto the column.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection. |
Experimental Protocols
General Protocol for this compound Purification from Fermentation Broth
This protocol outlines a general workflow for the purification of this compound. Optimization of each step is crucial for achieving high yield and purity.
1. Fermentation Broth Clarification:
-
Centrifuge the Streptomyces rochei fermentation broth at 5,000 x g for 20 minutes to pellet the biomass.
-
Collect the supernatant for extraction.
2. Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.
3. Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
4. Reversed-Phase HPLC (Final Purification):
-
Dissolve the partially purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (use with caution due to potential degradation) or ammonium acetate. A typical gradient might be from 30% B to 100% B over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC-MS.
-
Evaporate the solvent to obtain pure this compound.
Data Presentation
Table 1: Illustrative Data for a Typical this compound Purification Run
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 15 | 100 |
| Silica Gel Chromatography | 800 | 70 | 16 |
| Preparative RP-HPLC | 550 | >98 | 11 |
Note: These are example values and actual results may vary.
Visualization
Caption: Experimental workflow for this compound purification.
References
- 1. jiuwumembrane.com [jiuwumembrane.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 7. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed-Mode Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Two-Step Purification Using Mixed-Mode Chromatography [bioprocessonline.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Lankacidinol biological assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lankacidinol biological assays. Our aim is to help you address common sources of variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the lankacidin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2] They act by binding to the bacterial ribosome, thereby disrupting the translation process.[1][2] This mode of action is comparable to that of macrolide antibiotics like erythromycin.[1][2]
Q2: What are the common biological assays used to determine the antimicrobial activity of this compound?
The most common methods for determining the antimicrobial activity of this compound and related compounds are broth microdilution and disk diffusion assays.[1] These assays are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[3][4] Additionally, in vitro translation (IVT) assays can be used to directly measure the inhibitory effect of this compound on the ribosome.[1]
Q3: What are the known stability issues with this compound and how can they affect assay results?
Lankacidins are known for their chemical instability, particularly the β-keto-δ-lactone core, which can be reactive under mildly acidic conditions.[2][5] This instability can lead to degradation of the compound during storage or experimentation, resulting in lower observed potency and variability in assay results. It is crucial to handle and store this compound according to the manufacturer's instructions, typically at low temperatures and protected from light. Preparing fresh solutions for each experiment is highly recommended.
Q4: Which bacterial strains are typically used for testing this compound activity?
Lankacidins generally exhibit activity against Gram-positive bacteria.[1][2] Commonly used strains for testing include Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[1][5] Some lankacidins have also shown activity against certain Gram-negative bacteria, such as Haemophilus influenzae.[1]
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Cause 1: Inconsistent Inoculum Size
A higher than intended bacterial inoculum can lead to an artificially high MIC value, a phenomenon known as the "inoculum effect".
-
Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent number of colony-forming units (CFU) per milliliter in each assay.
Possible Cause 2: this compound Degradation
The chemical instability of this compound can lead to its degradation during the experiment, resulting in inconsistent MIC values.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If possible, perform a stability check of this compound in your assay medium under the experimental conditions.
Possible Cause 3: Variation in Growth Media
The composition of the growth medium can influence the activity of the antibiotic and the growth of the bacteria.
-
Solution: Use the recommended and consistent type and batch of growth medium for all experiments. Ensure the pH of the medium is controlled, as pH variations can affect both the stability of this compound and bacterial growth.
Issue 2: No Inhibition of Bacterial Growth Observed
Possible Cause 1: Inactive this compound
The this compound sample may have degraded due to improper storage or handling.
-
Solution: Use a fresh, validated batch of this compound. Always include a positive control antibiotic with a known MIC to ensure the assay is performing as expected.
Possible Cause 2: Resistant Bacterial Strain
The bacterial strain being tested may be resistant to this compound.
-
Solution: Verify the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your experiments.
Possible Cause 3: Sub-optimal Assay Conditions
Incorrect incubation time or temperature can affect bacterial growth and the apparent activity of the antibiotic.
-
Solution: Ensure that the incubation conditions (temperature, time, and atmospheric conditions) are optimal for the specific bacterial strain being tested and are consistent across experiments.
Issue 3: Inconsistent Results in In Vitro Translation (IVT) Assays
Possible Cause 1: Ribosome Inactivity
The ribosomes in the IVT system may be inactive or have low activity.
-
Solution: Use a fresh, high-quality IVT kit. Ensure all components are stored correctly and thawed properly before use. Run a positive control (e.g., a known ribosome inhibitor) and a negative control (e.g., DMSO) to validate the assay.
Possible Cause 2: Interference from Solvents
The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting the translation reaction at the concentration used.
-
Solution: Determine the maximum concentration of the solvent that does not affect the IVT assay. Ensure the final concentration of the solvent is consistent across all samples.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound-related compounds against various bacterial strains, as determined by the broth microdilution method.
| Compound | Gram-stain | Bacterial Strain | MIC (µg/mL) |
| 2,18-seco-Lankacidinol B | Gram-positive | M. luteus | >32 |
| B. subtilis | >32 | ||
| S. aureus | >32 | ||
| Gram-negative | H. influenzae | 32 | |
| iso-Lankacidinol | Gram-positive | M. luteus | >32 |
| B. subtilis | >32 | ||
| S. aureus | >32 |
Data adapted from a study on seco- and iso-lankacidinols. Note that these are related compounds and not this compound itself, but they provide an indication of the expected activity range.[1]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol outlines the general steps for determining the MIC of this compound.
-
Preparation of this compound Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to overcome acquired resistance to Lankacidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Lankacidinol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyketide antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S large ribosomal subunit.[1][2] This binding interferes with peptide bond formation, a critical step in protein elongation, thereby halting bacterial growth.[1][2][3]
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial strain. What could be the cause?
A significant increase in the MIC of this compound suggests the development of acquired resistance. The most common mechanisms for resistance to ribosome-targeting antibiotics like this compound include:
-
Target Site Modification: Mutations in the 23S rRNA or ribosomal proteins (e.g., L2, L3, L4) within or near the PTC can reduce the binding affinity of this compound.
-
Active Efflux: The bacteria may have acquired or upregulated efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[4][5]
-
Enzymatic Inactivation: The bacterial strain might be producing enzymes that chemically modify and inactivate this compound.[4][6]
-
Ribosome Protection: The strain could be expressing ATP-binding cassette (ABC-F) proteins that associate with the ribosome and dislodge the bound this compound.[7]
Q3: How can we confirm the mechanism of resistance in our this compound-resistant strain?
To elucidate the resistance mechanism, a systematic approach is recommended. Refer to the troubleshooting guides below for detailed protocols on sequencing the ribosomal RNA genes and proteins, performing efflux pump inhibition assays, and testing for enzymatic inactivation.
Q4: Are there any known synergistic antibiotic combinations with this compound to overcome resistance?
Yes, combination therapy is a promising strategy. This compound has been shown to act synergistically with Lankamycin.[1][3] Lankamycin binds to a neighboring site in the nascent peptide exit tunnel of the ribosome.[1][2] The simultaneous binding of both antibiotics enhances their inhibitory effect.[1][3] Exploring combinations with other classes of antibiotics or with efflux pump inhibitors could also be a viable strategy to restore sensitivity.[8]
Troubleshooting Guides
Guide 1: Investigating Target Site Mutations
This guide outlines the process for identifying mutations in the 23S rRNA gene and ribosomal proteins that may confer resistance to this compound.
Problem: A bacterial strain exhibits a high MIC for this compound, and efflux pump activity has been ruled out.
Possible Cause: Mutations in the drug-binding site on the ribosome.
Experimental Workflow:
Caption: Workflow for identifying resistance mutations.
Experimental Protocol: 23S rRNA Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the this compound-resistant and the parental susceptible bacterial strains using a commercial kit.
-
PCR Amplification:
-
Design primers flanking the V domain of the 23S rRNA gene, which is a common site for resistance mutations to PTC-targeting antibiotics.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Reaction Mix:
-
50-100 ng genomic DNA
-
10 pmol each of forward and reverse primers
-
1X PCR buffer
-
200 µM dNTPs
-
1-2.5 units of DNA polymerase
-
Nuclease-free water to a final volume of 50 µL.
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1-2 minutes (depending on amplicon size).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Purification and Sequencing: Purify the PCR product and send for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW) to identify any mutations.
Guide 2: Assessing the Role of Efflux Pumps
This guide provides a method to determine if active efflux is contributing to this compound resistance.
Problem: this compound MIC is high, but no target site mutations are found.
Possible Cause: Overexpression or acquisition of an efflux pump.
Experimental Workflow:
Caption: Workflow for efflux pump inhibition assay.
Experimental Protocol: Efflux Pump Inhibition Assay
-
Select an Efflux Pump Inhibitor (EPI): Use a broad-spectrum EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN).
-
Determine Sub-inhibitory Concentration of EPI: Find the highest concentration of the EPI that does not inhibit the growth of the resistant strain.
-
MIC Determination with EPI:
-
Perform a standard broth microdilution assay to determine the MIC of this compound for the resistant strain.
-
In parallel, perform the same assay but add the pre-determined sub-inhibitory concentration of the EPI to each well containing this compound.
-
-
Analysis: A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is considered significant and indicates the involvement of an efflux pump.
Illustrative Data:
| Strain | Treatment | MIC of this compound (µg/mL) |
| Susceptible | This compound alone | 2 |
| Resistant | This compound alone | 64 |
| Resistant | This compound + EPI | 8 |
Postulated Signaling Pathways and Resistance Mechanisms
The development of resistance can be viewed as a series of selective pressures leading to the prevalence of resistant phenotypes.
Logical Relationship of Resistance Development:
Caption: this compound-induced selective pressure and resistance.
Postulated Signaling Pathway for Efflux Pump Upregulation:
In some bacteria, exposure to antibiotics can trigger two-component systems that regulate the expression of efflux pumps.
Caption: Two-component system regulating efflux pump expression.
References
- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of efflux pumps in macrolide resistance in Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of Lankacidinol for in vivo studies
Welcome to the technical support center for Lankacidinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility and stability challenges of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: The main obstacles for the in vivo application of this compound are its poor aqueous solubility and significant chemical instability. The β-keto-δ-lactone core of the molecule is susceptible to degradation under both mild acidic and basic conditions, which can lead to the opening of its macrocyclic structure and loss of activity.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an antibiotic that inhibits protein synthesis in bacteria. It binds to the peptidyl transferase center on the large ribosomal subunit, thereby interfering with peptide bond formation.[3] Interestingly, it can act synergistically with another antibiotic, Lankamycin, which binds to a neighboring site in the ribosome exit tunnel.[3]
Q3: Are there any known strategies to improve the stability of this compound?
A3: Yes, chemical modification is one approach. Research has shown that creating derivatives, such as adding a methyl group at the C4 position, has been explored to enhance the chemical stability of the lankacidin scaffold.[1][4] For formulation, protecting the labile β-keto-δ-lactone core is crucial, which can be achieved through strategies like encapsulation or creating a pH-controlled microenvironment.
Q4: Can this compound be administered orally?
A4: While challenging due to its instability in acidic gastric conditions and poor solubility, oral administration is potentially feasible with advanced formulation strategies. For instance, Lankacidin C 14-butyrate, a related compound, has shown antitumor effects in mice upon oral administration.[2] This suggests that formulations protecting the drug from the gastric environment and enhancing its dissolution in the intestine are necessary.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon addition to aqueous buffer. | This compound is poorly soluble in aqueous solutions. The buffer may have a pH that promotes degradation. | 1. Prepare a stock solution in an organic solvent like DMSO or ethanol. 2. For the final formulation, use a co-solvent system (e.g., PEG 400, propylene glycol in saline). 3. Consider using solubilizing excipients such as cyclodextrins.[5][6] 4. Perform a pH-solubility profile to identify the pH of maximum solubility and stability. |
| Loss of compound activity after formulation. | The compound may have degraded due to pH, temperature, or light exposure. The β-keto-δ-lactone ring is particularly sensitive to hydrolysis.[2] | 1. Prepare formulations fresh before each experiment. 2. Protect the formulation from light and store it at recommended temperatures (typically 2-8°C). 3. Analyze the formulation using a stability-indicating method (e.g., HPLC) to confirm the concentration and purity of this compound before administration. 4. Buffer the formulation to a pH that minimizes degradation (likely slightly acidic to neutral, to be determined experimentally). |
| Inconsistent results in in vivo efficacy studies. | This could be due to variable bioavailability resulting from poor solubility, formulation instability, or rapid clearance. | 1. Standardize the formulation preparation procedure strictly. 2. Use a formulation approach known to enhance bioavailability, such as a lipid-based delivery system or an amorphous solid dispersion.[7][8] 3. Characterize the pharmacokinetic profile of your formulation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11] |
| Adverse effects observed in animal models (e.g., irritation at the injection site). | The formulation vehicle, especially high concentrations of organic co-solvents or certain surfactants, may be causing toxicity. | 1. Reduce the concentration of organic solvents in the final dosing solution. 2. Screen for biocompatible excipients. For parenteral formulations, excipients like hydroxypropyl-β-cyclodextrin (HPβCD) are often well-tolerated.[5][6] 3. Ensure the pH and osmolality of the parenteral formulation are within a physiologically acceptable range. |
Data Summary Tables
Table 1: Potential Solubilizing Excipients for this compound
| Excipient Class | Examples | Rationale for Use | Key Considerations |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol, DMSO | Increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[12] | Potential for toxicity at high concentrations. Risk of drug precipitation upon dilution in the bloodstream.[8] |
| Surfactants | Polysorbates (Tween® 80), Cremophor® EL | Form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[13] | Can cause hemolysis or hypersensitivity reactions. The concentration must be carefully optimized. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | Form inclusion complexes with drug molecules, shielding the hydrophobic parts and increasing aqueous solubility.[5][6] | Can have dose-limiting renal toxicity. The complexation efficiency depends on the drug's structure. |
| Lipid-Based Excipients | Labrasol®, Kolliphor® RH 40, Oils (e.g., sesame, soybean) | Used in Self-Emulsifying Drug Delivery Systems (SEDDS) to improve oral absorption by presenting the drug in a solubilized state.[7] | Primarily for oral formulations. Requires careful selection of oils, surfactants, and co-solvents. |
| Polymers | Soluplus®, PVP/VA | Can be used to create amorphous solid dispersions, which enhance the dissolution rate of poorly soluble drugs.[13] | Requires specific manufacturing processes like spray drying or hot-melt extrusion. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.
-
Materials: this compound powder, selected solvents (e.g., water, PBS pH 7.4, 0.9% saline, ethanol, DMSO, PEG 400, 20% HPβCD in water), vials, orbital shaker with temperature control, analytical balance, HPLC-UV system.
-
Method:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC-UV method.
-
Express solubility in mg/mL or µg/mL.
-
Protocol 2: pH-Dependent Stability Study
-
Objective: To evaluate the stability of this compound across a range of pH values.
-
Materials: this compound, buffer solutions (e.g., pH 2, 4, 6, 7.4, 9), temperature-controlled incubator, HPLC-UV system.
-
Method:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Dilute the stock solution into each buffer to a final concentration of, for example, 10 µg/mL. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Divide each solution into aliquots and store them at a specific temperature (e.g., 37°C for an accelerated study).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each pH condition.
-
Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound.
-
Plot the percentage of this compound remaining versus time for each pH.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH to create a pH-rate profile.[14][15][16][17]
-
Protocol 3: Preparation of a Co-solvent-Based Parenteral Formulation for Murine Studies
-
Objective: To prepare a clear, injectable solution of this compound for intravenous or intraperitoneal administration in mice.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), PEG 400, sterile 0.9% saline, sterile vials, sterile filters.
-
Method (Aseptic Technique Required):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 (e.g., 30-40% of the final volume) and mix until the solution is clear.
-
Slowly add sterile 0.9% saline dropwise while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, proceed.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Important: This formulation should be prepared fresh on the day of use and protected from light. A vehicle control group (receiving the same formulation without this compound) must be included in the animal study. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pnas.org [pnas.org]
- 4. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. redemc.net [redemc.net]
- 12. chemintel360.com [chemintel360.com]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values | MDPI [mdpi.com]
- 15. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the potency of Lankacidinol through chemical modification
Welcome to the technical support center for enhancing the potency of Lankacidinol through chemical modification. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the synthesis and evaluation of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lankacidin antibiotics?
A1: Lankacidin antibiotics primarily exhibit their antimicrobial activity by inhibiting protein synthesis in bacteria. They bind to the bacterial ribosome, interfering with the peptidyl transferase center on the large ribosomal subunit, which prevents peptide bond formation.[1][2][3] Lankacidin C and this compound have shown activity comparable to erythromycin in inhibiting in vitro protein synthesis.[4]
Q2: What are the main challenges associated with the chemical modification of this compound?
A2: The primary challenges stem from the complex molecular architecture and chemical instability of the lankacidin class of molecules.[4][5] The β-keto-δ-lactone core is particularly susceptible to degradation under both mild acidic and basic conditions, which complicates many synthetic manipulations.[1][4][6] Under acidic conditions, the macrocycle can open, while basic conditions can lead to fragmentation of the β-keto-δ-lactone motif through decarboxylation.[1][4]
Q3: What are the known structure-activity relationships (SAR) for lankacidin derivatives?
A3: SAR studies have revealed several key insights. Modifications have historically been focused on the alcohol functional groups.[1][4] The β-keto-δ-lactone core is crucial for potent antibiotic activity.[7] The pyruvamide sidechain and the macrocyclic structure are also thought to be necessary for antimicrobial activity.[4] O(2')-acyl derivatives with appropriate lipophilicity can express potent antibacterial activity.[8] For instance, C13-esterification with a cinnamoyl group has been shown to dramatically improve antitumor activity.[3]
Q4: What are the potential therapeutic applications of this compound and its derivatives?
A4: Lankacidins have demonstrated promising antimicrobial activity against several strains of Gram-positive bacteria, including some that are resistant to macrolide antibiotics.[2][7] In addition to their antibacterial properties, some lankacidin derivatives have shown considerable antitumor activity against various cancer cell lines, including leukemia, melanoma, and lymphosarcoma.[2][3][4] For example, 2,18-seco-lankacidinol A and B have reported antitumor activities against PC-3 and A549 cancer cell lines.[4]
Troubleshooting Guides
Problem 1: Low yield or failure in macrocyclization reactions (e.g., Tsuji-Trost reaction).
-
Possible Cause: Inefficient catalyst performance, suboptimal reaction conditions (base, solvent, temperature, concentration).
-
Troubleshooting Steps:
-
Catalyst Screening: Attempt the reaction with a variety of palladium catalysts.
-
Condition Optimization: Systematically vary the base, solvent, temperature, and concentration. For Stille cross-coupling to form the macrocycle, the use of a tin scavenger like Ph₂PO₂NBu₄ in a polar solvent such as DMSO has been shown to improve yields.[1][7]
-
Alternative Cyclization Strategies: If palladium-catalyzed methods fail, consider alternative macrocyclization strategies such as photochemical methods or a biomimetic Mannich macrocyclization.[4][9][10][11]
-
Problem 2: Degradation of the lankacidin scaffold during modification.
-
Possible Cause: The inherent instability of the β-keto-δ-lactone core under acidic or basic conditions.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Employ robust protecting groups for sensitive functionalities that can be removed under neutral conditions.
-
Late-Stage Functionalization: Design synthetic routes that introduce the sensitive β-keto-δ-lactone functionality at a late stage to minimize its exposure to harsh reagents.[1][6]
-
pH Control: Carefully buffer all aqueous workups and chromatography steps to maintain a neutral pH.
-
Mild Reagents: Utilize mild reaction conditions and reagents whenever possible. For alcohol oxidation, consider protocols like the Markó–Lam oxidation.[4]
-
Problem 3: Inconsistent biological activity in modified this compound analogs.
-
Possible Cause: Poor cell penetration of the modified compound, interaction with media components, or incorrect stereochemistry.
-
Troubleshooting Steps:
-
Cell-Free Assays: Evaluate the intrinsic activity of your compounds using a cell-free in vitro translation (IVT) assay to assess direct ribosome inhibition, which eliminates factors like cell penetration and efflux.[1][4]
-
Lipophilicity Assessment: Analyze the lipophilicity of your analogs. Antibacterial activity is often a function of the molecule's ability to penetrate the bacterial cell membrane.[8]
-
Stereochemical Analysis: The stereochemistry at positions C4 and C5 has been shown to be critical for activity. Utilize stereoselective reactions, such as the Evans aldol reaction, to control the stereochemistry of the β-keto-δ-lactone core and confirm the stereochemistry of your final products.[1][4][7] The structural reassignments of 2,18-seco-lankacidinol B and iso-lankacidinol highlight the importance of correct stereochemical assignment.[4][5]
-
Experimental Protocols
Protocol 1: Modular Synthesis of the Lankacidin Core via Stille Cross-Coupling
This protocol outlines a convergent approach to assemble the lankacidin backbone, which allows for the synthesis of diverse derivatives by modifying the constituent fragments.
-
Synthesis of Left and Right Halves: Synthesize the "left half" (containing the δ-lactone motif) and the "right half" (the polyene chain) separately. This modular approach allows for the introduction of chemical modifications in either fragment before coupling.[1][7]
-
Stille Cross-Coupling Reaction:
-
Dissolve the left-half vinyl stannane and the right-half vinyl iodide in DMSO.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a tin scavenger (Ph₂PO₂NBu₄).
-
Heat the reaction mixture under an inert atmosphere until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the coupled product by column chromatography.[1][7]
-
-
Deprotection: Remove protecting groups (e.g., silyl ethers using HF-pyridine) to yield the final this compound analog.[1][4]
Protocol 2: In Vitro Translation (IVT) Assay for Ribosome Inhibition
This assay directly measures the ability of a compound to inhibit protein synthesis, providing insight into its mechanism of action at the ribosome level.
-
Prepare a Cell-Free Extract: Use a commercially available E. coli S30 extract system for in vitro transcription-translation.
-
Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, a DNA template encoding a reporter protein (e.g., luciferase), and the this compound analog at the desired concentration (a DMSO control should be included).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quantify Protein Synthesis: Measure the amount of synthesized reporter protein. For luciferase, this can be done by adding the appropriate substrate and measuring luminescence with a luminometer.
-
Data Analysis: Compare the signal from the compound-treated reactions to the DMSO control to determine the percent inhibition of translation.[1][4]
Quantitative Data Summary
Table 1: Antimicrobial Activity of Selected Lankacidin Derivatives
| Compound | M. luteus (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) |
| Lankacidin C | >32 | >32 | >32 |
| 2,18-seco-lankacidinol B | >32 | >32 | >32 |
| iso-lankacidinol | >32 | >32 | >32 |
Data suggests that the macrocycle or the pyruvamide sidechain are crucial for antimicrobial activity against these strains.[4]
Visualizations
Caption: Modular synthesis workflow for this compound analogs.
Caption: Troubleshooting flowchart for low-yield macrocyclization.
References
- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side chain modifications in lankacidin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomimetic Synthesis of Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Biomimetic Synthesis of Lankacidin Antibiotics - figshare - Figshare [figshare.com]
Refinement of ribosome binding assays for Lankacidinol interactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and data for refining ribosome binding assays involving lankacidinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on the bacterial ribosome? A1: Crystallographic and biochemical studies have shown that lankacidin (a closely related compound) binds at the peptidyl transferase center (PTC) on the 50S large ribosomal subunit.[1][2][3] This is a functionally critical region responsible for catalyzing peptide bond formation.[2] The binding site of lankacidin overlaps with that of other PTC-targeting antibiotics like chloramphenicol and streptogramin A.[2]
Q2: How does this compound inhibit protein synthesis? A2: By binding to the PTC, this compound directly interferes with the catalysis of peptide bond formation, a crucial step in protein synthesis.[1][2] This mechanism is consistent with its classification as a protein synthesis inhibitor.[2]
Q3: Is this compound known to interact with other antibiotics? A3: Yes, lankacidin exhibits synergy with lankamycin. These two molecules, often produced by the same Streptomyces species, can bind to the ribosome simultaneously.[1][2] Lankacidin occupies the PTC, while lankamycin binds to the adjacent nascent peptide exit tunnel (NPET).[1][4] This dual binding enhances their inhibitory effect on bacterial growth.[1]
Q4: What type of assay is typically used to measure the binding of this compound to ribosomes? A4: The nitrocellulose filter binding assay is a common and effective method.[5] This technique relies on the principle that proteins (and large complexes like the ribosome) are retained by nitrocellulose filters, whereas small molecules (like this compound) and nucleic acids are not.[6][7] When radiolabeled this compound is bound to the ribosome, the entire complex is retained on the filter, allowing for the quantification of the interaction.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound-ribosome binding experiments.
| Problem / Question | Possible Causes & Solutions |
| High Background Signal (High radioactivity on filters in the absence of ribosomes or presence of excess unlabeled competitor) | 1. Non-Specific Binding to Filter: this compound may be binding directly to the nitrocellulose membrane.Solution: Pre-soak the nitrocellulose filters in wash buffer for at least 30-60 minutes before use.[8] Consider adding a small amount of a blocking agent like Bovine Serum Albumin (BSA) (e.g., 50 µg/mL) to your binding and wash buffers, but test this carefully as it can sometimes interfere.[6] Including a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer can also help reduce non-specific interactions.[9][10]2. Inadequate Washing: Unbound radiolabeled this compound may not be sufficiently washed from the filter.Solution: Increase the number and/or volume of washes. Instead of two washes, try three or four.[9] Ensure the wash buffer volume is sufficient to completely flush the filter (e.g., >1 mL per wash for standard dot-blot wells).[11] Always use ice-cold wash buffer to minimize the dissociation of specific complexes during washing.[6]3. Contaminated Buffers: Bacterial growth or particulates in buffers can contribute to background.[12]Solution: Prepare fresh buffers and filter-sterilize them (0.22 µm filter) before use.[13] |
| Low or No Specific Binding Signal (Signal from samples with ribosomes is not significantly higher than background) | 1. Inactive Ribosomes: Ribosomes may be degraded or improperly folded.Solution: Ensure ribosomes are purified correctly and stored in appropriate buffers (containing sufficient Mg²⁺, typically 5-10 mM) to maintain their integrity. Perform a quality control check, such as a poly(U)-directed polyphenylalanine synthesis assay, to confirm ribosome activity.2. Suboptimal Binding Conditions: Incubation time, temperature, or buffer composition may not be optimal.Solution: Optimize incubation time (e.g., test a time course from 15 to 60 minutes) and temperature (room temperature or 37°C are common starting points).[7][11] Verify the pH and ionic strength of your binding buffer. Ribosome binding is sensitive to cation concentrations, especially Mg²⁺.[6]3. Low Specific Activity of Radioligand: The amount of radioactivity incorporated into the this compound may be too low to detect binding.Solution: Verify the specific activity of your radiolabeled this compound. If necessary, use a higher concentration of the radioligand in your assay, ensuring it remains below the expected Kd to accurately measure high-affinity binding. |
| Poor Reproducibility / Inconsistent Results | 1. Pipetting Inaccuracy: Small volume errors, especially with concentrated reagents, can lead to large variations.Solution: Use calibrated pipettes and prepare master mixes for ribosomes and ligands to dispense into reaction tubes, minimizing well-to-well variability. Always perform replicates (triplicates are recommended).[8]2. Inconsistent Washing or Filtering: Variation in the speed of filtration or washing technique can affect results.Solution: Apply a consistent, gentle vacuum for filtration.[7] Add the wash buffer slowly and consistently to each well. Avoid letting the filters dry out at any point during the procedure, as this can cause irreversible non-specific binding.[10][12]3. Ribosome Batch Variation: Different preparations of ribosomes can have different levels of activity.Solution: Prepare a large, single batch of ribosomes for a complete set of experiments. If using different batches, re-validate binding parameters for each new batch. |
Experimental Protocols
Nitrocellulose Filter Binding Assay for this compound-Ribosome Interaction
This protocol is a standard starting point and may require optimization for specific experimental conditions. It assumes the use of a radiolabeled this compound derivative (e.g., [³H]this compound or [¹⁴C]this compound).
1. Reagent Preparation:
-
Binding Buffer (BB): 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT. Prepare fresh and keep on ice.
-
Wash Buffer (WB): Same composition as Binding Buffer. Prepare a large volume and keep at 4°C.
-
Ribosomes: Purified 70S ribosomes or 50S subunits, diluted to the desired working concentration in Binding Buffer.
-
*Radiolabeled this compound ([Lcd]): Diluted in Binding Buffer to a range of concentrations for saturation experiments.
-
Unlabeled this compound (Lcd): A high-concentration stock (e.g., 1000x the [*Lcd] concentration) for non-specific binding controls.
-
Membranes: Nitrocellulose (0.45 µm pore size) and, optionally, a charged nylon membrane to be placed underneath to capture unbound ligand.[7][8]
2. Assay Procedure:
-
Membrane Preparation: Pre-soak nitrocellulose and nylon membranes in ice-cold Wash Buffer for at least 30-60 minutes before setting up the filtration apparatus (e.g., a 96-well dot-blot manifold).[8]
-
Reaction Setup: In microcentrifuge tubes on ice, set up the following reactions in triplicate (total volume of 50 µL):
-
Total Binding: Ribosomes + [*Lcd]
-
Non-Specific Binding (NSB): Ribosomes + [*Lcd] + excess unlabeled Lcd
-
Background (Filter Binding): [*Lcd] (no ribosomes)
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes to allow the binding to reach equilibrium.[11]
-
Filtration:
-
Washing:
-
Wash each well twice with 400 µL of ice-cold WB.[8]
-
Do not interrupt the vacuum or allow the filters to dry between washes.
-
-
Drying and Quantification:
-
Disassemble the manifold and carefully remove the nitrocellulose membrane.
-
Allow the membrane to air dry completely.
-
Quantify the radioactivity in each "dot" using a phosphorimager or by cutting out the dots and placing them in scintillation vials with scintillant for counting.[7]
-
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding = (CPM from Total Binding) - (CPM from Non-Specific Binding).
-
Plot Specific Binding as a function of the [*Lcd] concentration.
-
Fit the data to a one-site binding hyperbola to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Quantitative Data
The following table summarizes published inhibitory concentrations for Lankacidin C, a compound structurally very similar to this compound. This data can serve as a benchmark for experimental design.
| Compound | Assay System | Parameter | Value | Reference |
| Lankacidin C | E. coli cell-free transcription-translation | IC₅₀ | 1.5 ± 0.1 µM | [2][4] |
| Lankacidin C | Puromycin reaction (S. aureus 70S ribosomes) | IC₅₀ | 0.32 ± 0.02 µM | [2][4] |
| Lankacidin C | Puromycin reaction (D. radiodurans 50S subunits) | IC₅₀ | 10.0 ± 6.0 µM | [2][4] |
| Erythromycin | S. pneumoniae ribosomes (for comparison) | K_d_ | 4.9 ± 0.6 nM | [14] |
Note: The binding affinity of this compound may differ from Lankacidin C due to structural variations. Direct measurement of the Kd for this compound is recommended.
Visualizations: Workflows and Pathways
Experimental Workflow for Filter Binding Assay
Caption: Workflow for a typical this compound-ribosome nitrocellulose filter binding assay.
Logical Diagram of Synergistic Binding
References
- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filter-binding assay [gene.mie-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 9. arp1.com [arp1.com]
- 10. clyte.tech [clyte.tech]
- 11. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up Lankacidinol production for preclinical development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Lankacidinol production for preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is a polyketide antibiotic produced by the soil bacterium Streptomyces rochei. The lankacidin biosynthetic gene cluster is located on a large linear plasmid, pSLA2-L.[1][2]
Q2: What is the general strategy for scaling up this compound production?
A2: Scaling up this compound production involves a multi-step process that begins with optimizing the fermentation conditions at the lab scale (shake flasks) and progressively moving to pilot-scale and larger bioreactors. Key stages include media optimization, inoculum development, establishing optimal physical parameters in a bioreactor, and developing a robust downstream purification process.
Q3: What are the critical fermentation parameters to control for optimal this compound production?
A3: Based on studies of Streptomyces rochei and other antibiotic-producing actinomycetes, the following parameters are critical:
-
pH: Typically maintained between 7.0 and 8.0.
-
Dissolved Oxygen (DO): Maintaining sufficient oxygen is crucial for the aerobic Streptomyces.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production.
-
Inoculum Size and Quality: A healthy and standardized inoculum is essential for reproducible fermentations.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production scale-up.
Problem 1: Low or No this compound Production Despite Good Biomass Growth
Question: My Streptomyces rochei culture is growing well (high cell density), but the this compound yield is consistently low or undetectable. What could be the cause?
Answer: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. The problem often lies in the culture conditions not being optimal for inducing the lankacidin biosynthetic pathway.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Media Composition | The carbon-to-nitrogen (C:N) ratio is critical. High concentrations of readily metabolizable carbon and nitrogen sources can repress secondary metabolism. Solution: Systematically evaluate different carbon (e.g., glycerol, starch, glucose) and nitrogen (e.g., peptone, yeast extract, soybean meal) sources.[3][5] Conduct a one-factor-at-a-time (OFAT) or response surface methodology (RSM) experiment to optimize their concentrations. |
| Incorrect Fermentation pH | The pH of the medium affects nutrient uptake and enzyme activity essential for this compound biosynthesis. Solution: Monitor and control the pH throughout the fermentation. For S. rochei, the optimal pH for antimicrobial production is generally around 7.5.[3][4] Use buffers in shake flasks or an automated acid/base feeding system in a bioreactor. |
| Inadequate Aeration and Agitation | Oxygen limitation is a common bottleneck in scaling up aerobic fermentations. Solution: In shake flasks, use baffled flasks and optimize the fill volume (typically 20-30% of the flask volume). In a bioreactor, systematically optimize the agitation speed and aeration rate to maintain a dissolved oxygen (DO) level above 20% saturation. |
| Phosphate Repression | High phosphate concentrations can inhibit the production of many secondary metabolites in Streptomyces. Solution: Investigate the effect of different initial phosphate concentrations in your medium. Aim for a level that supports initial growth but becomes limiting to trigger this compound production. |
Problem 2: Inconsistent this compound Yields Between Batches
Question: I am getting highly variable this compound titers from one fermentation batch to the next, even with seemingly identical conditions. How can I improve reproducibility?
Answer: Inconsistent yields often point to a lack of standardization in the inoculum preparation or subtle variations in the fermentation setup.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Variable Inoculum Quality | The age, physiological state, and density of the seed culture can significantly impact the production phase. Solution: Implement a standardized two or three-stage inoculum development process. Start from a frozen spore stock, grow on agar plates, transfer to a seed flask, and then to the production bioreactor. Ensure consistent incubation times, media, and transfer volumes at each stage. Quantify the inoculum by dry cell weight or spore count. |
| Genetic Instability of the Strain | High-producing strains can sometimes be unstable and lose their productivity over successive subcultures. Solution: Go back to the original master cell bank. Avoid excessive subculturing. Periodically re-isolate single colonies and screen for high producers. |
| Media Preparation Inconsistencies | Minor variations in media components, especially complex ones like yeast extract or peptone, can lead to batch-to-batch variability. Solution: Use high-quality, consistent sources for media components. Prepare media in large batches when possible. Ensure proper sterilization procedures that do not degrade sensitive components. |
Experimental Protocols
Protocol 1: Inoculum Development for this compound Production
Objective: To prepare a standardized and healthy seed culture of Streptomyces rochei for inoculating a production bioreactor.
Materials:
-
Streptomyces rochei culture (from agar plate or frozen stock)
-
Seed medium (e.g., Tryptic Soy Broth or a specific seed medium)
-
Production medium
-
Sterile baffled shake flasks
-
Incubator shaker
Methodology:
-
Stage 1 (Pre-seed culture): Inoculate a loopful of S. rochei from a fresh agar plate into a 250 mL baffled flask containing 50 mL of seed medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until good growth is observed (turbid culture with filamentous pellets).
-
Stage 2 (Seed culture): Transfer the pre-seed culture (typically 5-10% v/v) into a larger shake flask containing the same seed medium (e.g., 50 mL into 500 mL in a 2 L flask).
-
Incubate under the same conditions for another 24-48 hours. The seed culture should be in the late logarithmic phase of growth at the time of transfer.
-
Inoculation: Use the Stage 2 seed culture to inoculate the production bioreactor at a final concentration of 5-10% (v/v).
Protocol 2: Lab-Scale Fermentation in a Bioreactor (5 L)
Objective: To produce this compound under controlled conditions in a lab-scale bioreactor.
Materials:
-
5 L bioreactor with pH, DO, and temperature control
-
Optimized production medium
-
Standardized S. rochei seed culture
-
Acid and base solutions (e.g., 1 M HCl, 1 M NaOH) for pH control
-
Antifoam agent
Methodology:
-
Prepare and sterilize 3 L of production medium in the bioreactor.
-
Calibrate the pH and DO probes.
-
Set the initial fermentation parameters:
-
Temperature: 30°C
-
pH: 7.5 (controlled with acid/base addition)
-
Agitation: Start at a low speed (e.g., 200 rpm) and increase as needed to maintain DO.
-
Aeration: Start at 0.5 vvm (volume of air per volume of medium per minute).
-
-
Inoculate with 150-300 mL (5-10%) of the seed culture.
-
Run the fermentation for 7-10 days.
-
Monitor cell growth (offline by dry cell weight), substrate consumption, and this compound production (by HPLC) by taking aseptic samples daily.
-
Adjust agitation and aeration as needed to maintain a DO level above 20%. Add antifoam as required.
Protocol 3: Extraction and Quantification of this compound from Fermentation Broth
Objective: To extract this compound from the fermentation broth and quantify its concentration using HPLC.
Materials:
-
Fermentation broth sample
-
Ethyl acetate or other suitable organic solvent
-
Centrifuge
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Extraction:
-
Take a 10 mL sample of the whole fermentation broth.
-
Adjust the pH to neutral or slightly acidic if necessary.
-
Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Data Presentation
Table 1: Example Fermentation Parameter Optimization for Streptomyces rochei
| Parameter | Range Tested | Optimal Value | Reference |
| Temperature | 25 - 37°C | 32°C | [3] |
| pH | 6.0 - 9.0 | 7.5 | [3][4] |
| Inoculum Size | 5 - 25% (v/v) | 20% | [3][4] |
| Carbon Source (2%) | Glucose, Starch, Glycerol | Glycerol | [3][5] |
| Nitrogen Source (1%) | Peptone, Yeast Extract, Casein | Peptone | [3][5] |
Visualizations
This compound Biosynthesis and Regulation
Caption: Simplified this compound biosynthetic pathway.
Experimental Workflow for Scaling Up Production
Caption: General workflow for this compound production scale-up.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low this compound yield.
References
Validation & Comparative
Lankacidinol versus erythromycin: a comparative study of ribosomal binding.
For Immediate Release
This guide provides a detailed comparison of the ribosomal binding mechanisms of two distinct antibiotics: lankacidinol, a 17-membered polyketide, and erythromycin, a 14-membered macrolide. The following analysis, supported by experimental data from peer-reviewed literature, is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Ribosomal Binding and Mechanism of Action
This compound and erythromycin both target the bacterial ribosome, the essential cellular machinery for protein synthesis. However, they achieve this through distinct mechanisms by binding to different sites on the large ribosomal subunit (50S).
Erythromycin , a well-established macrolide antibiotic, binds within the nascent peptide exit tunnel (NPET) .[1][2] Its presence in this tunnel physically obstructs the passage of newly synthesized (nascent) polypeptide chains, leading to a premature halt in protein elongation.[2] This bacteriostatic action effectively stops bacteria from multiplying.[1] The binding site is primarily composed of 23S ribosomal RNA (rRNA), with key interactions at nucleotides A2058 and A2059.[2]
This compound and its close analog, lankacidin C, belong to the lankacidin class of antibiotics.[3] Unlike erythromycin, this compound binds to the peptidyl transferase center (PTC) of the 50S subunit.[1][4] The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. By binding to this critical site, this compound directly interferes with peptide bond formation, a mechanism distinct from the physical obstruction caused by erythromycin.[1][4]
Interestingly, lankacidin can bind to the ribosome simultaneously with another macrolide, lankamycin (which is structurally similar to erythromycin), leading to a synergistic antibacterial effect.[1][5] However, the binding of erythromycin itself can disrupt the binding of lankacidin, suggesting a subtle overlap or allosteric interference between the binding sites.[5]
Quantitative Comparison of Ribosomal Interaction
Direct comparison of the binding affinities of this compound and erythromycin is challenging due to the different metrics reported in the literature. The affinity of erythromycin is typically measured as a dissociation constant (Kd), determined through direct binding assays. In contrast, for lankacidin C, the most commonly reported value is the half-maximal inhibitory concentration (IC50) from in vitro translation assays, which measures the concentration required to inhibit protein synthesis by 50%. While Kd reflects the direct binding strength, IC50 is a measure of functional inhibition.
| Compound | Class | Target Organism/System | Metric | Value | Reference(s) |
| Erythromycin | Macrolide | Escherichia coli ribosomes | Kd | 10 nM | [6][7] |
| Erythromycin | Macrolide | Streptococcus pneumoniae ribosomes | Kd | 4.9 ± 0.6 nM | [8][9] |
| Lankacidin C | Polyketide | E. coli cell-free translation | IC50 | 1.5 ± 0.1 µM | [1] |
| Lankacidin C | Polyketide | Staphylococcus aureus 70S ribosomes | IC50 | 0.32 ± 0.02 µM | [1] |
Note: A lower Kd value indicates a higher binding affinity. A lower IC50 value indicates a higher inhibitory potency.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct binding sites of this compound and erythromycin on the 50S ribosomal subunit and a typical experimental workflow for determining binding affinity.
References
- 1. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Lankacidinol Analogs: A Comparative Guide to Synthesis and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Lankacidinol analogs, detailing their synthesis, biological evaluation, and mechanisms of action. This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes complex biological pathways and workflows.
This compound and its analogs are a class of polyketide antibiotics that have garnered significant interest for their potent antimicrobial and antitumor activities. Their complex structure, featuring a 17-membered macrocycle, presents both a challenge and an opportunity for medicinal chemists. This guide explores various synthetic modifications of the this compound scaffold and their impact on biological function, offering a valuable resource for the development of next-generation therapeutics.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by their structural modifications. Key areas of derivatization include the macrocyclic core, the β-keto-δ-lactone moiety, and various side chains. These modifications impact not only the potency but also the spectrum of activity, highlighting a rich structure-activity relationship (SAR).
Antibacterial Activity
The primary antibacterial mechanism of lankacidins involves the inhibition of bacterial protein synthesis by targeting the ribosome.[1] The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected this compound analogs against various bacterial strains.
| Analog | Modification | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | H. influenzae (MIC, µg/mL) | Reference |
| Lankacidin C | Parent Compound | Potent | Potent | - | [1] |
| This compound | Parent Compound | Potent | Potent | - | [1] |
| 2,18-seco-Lankacidinol B | Acyclic analog | >64 | >64 | 32 | [2] |
| iso-Lankacidinol | Stereoisomer | No significant activity | No significant activity | - | [1] |
Anticancer Activity
Lankacidin C and its derivatives have demonstrated significant antitumor activity.[3] This activity is attributed to their ability to stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] The table below presents the half-maximal inhibitory concentration (IC50) values of representative lankacidin analogs against various cancer cell lines.
| Analog | Modification | HeLa (IC50, µM) | T47D (IC50, µM) | L1210 Leukemia | Reference |
| Lankacidin C | Parent Compound | 223.5 (96h) | 11.1 (96h) | Active | [3][5] |
| This compound A | - | - | - | - | [6] |
| 7,13-di-O-cinnamoyl-lankacidin C | Esterification at C7 and C13 | - | - | Potentiated activity | [5] |
| Lankacidin C 14-butyrate | Esterification at C14 | - | - | Potentiated activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for the synthesis of a key this compound analog and the principal biological assays used in their evaluation.
Synthesis of 2,18-seco-Lankacidinol B
The synthesis of 2,18-seco-Lankacidinol B, an acyclic analog, provides a foundational methodology for accessing other members of the lankacidin family.[2][7] A convergent approach is often employed, involving the synthesis of two key fragments followed by their coupling.
Synthesis of the "Right Half" Fragment: [2]
-
Epoxide Opening and Silylation: An appropriate epoxide starting material is reacted with lithium acetylide, followed by the addition of a silyl protecting group (e.g., TBSCl) to yield a protected diol.
-
Functional Group Manipulations: The protected diol undergoes a sequence of reactions including oxidative deprotection of a PMB group, a Mitsunobu reaction to introduce a thioether, and subsequent oxidation to a sulfone.
-
Julia-Kocienski Olefination: The resulting sulfone is reacted with an aldehyde via a Julia-Kocienski olefination to form a dienoate.
Synthesis of the "Left Half" Fragment (β-keto-δ-lactone core): [2]
-
Aldol Reaction: An aldol reaction between β-iodoacrolein and an acetyl thiazolidinethione derivative establishes the initial carbon framework.
-
Silyl Protection and Reductive Cleavage: The secondary alcohol from the aldol reaction is protected with a silyl group, followed by reductive cleavage of the chiral auxiliary.
-
Lactonization: Stereoselective aldol reactions and subsequent lactonization are employed to form the desired β-keto-δ-lactone ring with specific stereochemistry.
Convergent Coupling: [2]
-
Stille Cross-Coupling: The "right half" and "left half" fragments are coupled using a Stille cross-coupling reaction.
-
Deprotection: The final deprotection of the silyl groups yields 2,18-seco-Lankacidinol B.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a suitable broth medium.
-
Serial Dilution of Analogs: The this compound analogs are serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.
Cell Viability Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48, 72, or 96 hours).[3]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the analog that reduces the cell viability by 50% compared to untreated control cells.
Tubulin Polymerization Assay
This assay is used to determine if a compound affects the polymerization of tubulin into microtubules.
-
Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.
-
Addition of Compound: The this compound analog is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm. An increase in absorbance indicates microtubule formation.
Visualizing the Mechanisms
To better understand the processes involved in the synthesis and biological action of this compound analogs, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: Signaling pathway of this compound analogs' antitumor activity via microtubule stabilization.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Lankacidinol's antitumor efficacy in animal models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor efficacy of Lankacidinol and its derivatives, benchmarked against the established chemotherapeutic agent, Paclitaxel. The data presented is based on available preclinical animal model studies.
Executive Summary
This compound, a member of the lankacidin group of antibiotics, has demonstrated notable antitumor properties in various preclinical animal models. Its mechanism of action is attributed to microtubule stabilization, mirroring the therapeutic action of the widely used anticancer drug, Paclitaxel. This guide summarizes the existing in vivo data for this compound and provides a comparative context with Paclitaxel to aid researchers in evaluating its potential as a novel anticancer agent. While promising, it is important to note that direct, head-to-head in vivo comparative studies are limited, and further research is warranted to fully elucidate the therapeutic potential of this compound.
Performance Comparison: this compound vs. Paclitaxel
The following tables summarize the available quantitative data on the in vivo antitumor efficacy of Lankacidin C, a representative of the lankacidin family, and Paclitaxel in various murine cancer models.
Table 1: In Vivo Antitumor Activity of Lankacidin C
| Animal Model | Tumor Type | Treatment Regimen | Key Findings |
| (C57BL/6×DBA/2) F1 (BDF1) mice | L1210 Leukemia | 75-1000 mg/kg, i.p., once daily for 5 days | Dose-dependent prolongation of mean survival time.[1] |
| C57BL/6 mice | B-16 Melanoma | 1000 mg/kg, i.p. | Significant inhibition of tumor growth.[1] |
| C3H/He mice | 6C3HED/OG or 6C3HED/RG Lymphosarcoma | 10-100 mg/kg, i.p., once daily for 5 days | Significant prolongation of mean survival time.[1] |
| BDF1 mice | L-1210/6-Mercaptopurine or L-1210/Cytosine Arabinoside (drug-resistant) | 300 mg/kg, i.p., once daily for 6 days | Inhibition of resistant L-1210 cell activity.[1] |
Table 2: In Vivo Antitumor Activity of Paclitaxel (for comparative context)
| Animal Model | Tumor Type | Treatment Regimen | Key Findings |
| Nude mice | NCI-H460 Lung Cancer Xenograft | 15 mg/kg, i.v., every 5 days for 3 weeks | 60.4% tumor growth inhibition. |
| Athymic nude mice | 4T1 Murine Breast Cancer | Not specified | Significant reduction in tumor size. |
| SCID mice | Human Neuroblastoma Xenograft | Not specified | Marked inhibition of tumor growth rate. |
Experimental Protocols
Detailed experimental protocols for the cited this compound studies are not extensively published. The following is a representative protocol for in vivo antitumor efficacy studies in a murine xenograft model, based on common practices in the field.
Representative Protocol: Murine Xenograft Model for Antitumor Efficacy
-
Cell Culture: Human cancer cell lines (e.g., B-16 melanoma, L1210 leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID) are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Inoculation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Drug Administration:
-
Test Article (this compound/Lankacidin C): The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or intravenously (i.v.) at the specified doses and schedule.
-
Positive Control (Paclitaxel): Paclitaxel is formulated in a suitable vehicle (e.g., Cremophor EL and ethanol) and administered at a clinically relevant dose and schedule.
-
Vehicle Control: The vehicle used for drug formulation is administered to a control group of mice.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. TGI is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
Mean Survival Time: For survival studies, the time until a humane endpoint (e.g., tumor volume reaches a certain size, significant body weight loss) is recorded.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity. At the end of the study, major organs may be collected for histopathological analysis.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Mechanism of Action & Signaling Pathway
This compound, similar to Paclitaxel, exerts its antitumor effect by stabilizing microtubules. This interference with microtubule dynamics disrupts the normal process of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel antitumor compound like this compound.
Caption: A typical experimental workflow for in vivo antitumor studies.
References
Lankacidinol: A Promising Antibiotic Circumventing Macrolide Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Cross-Resistance Profile of Lankacidinol
This compound, a member of the lankacidin family of antibiotics, demonstrates significant potential in combating bacterial infections, particularly those caused by strains resistant to macrolide antibiotics. This guide provides a comprehensive comparison of this compound's activity with other known antibiotics, supported by available data and a detailed examination of its mechanism of action. The evidence suggests a lack of cross-resistance with macrolides, positioning this compound as a valuable candidate for further investigation and development in an era of growing antimicrobial resistance.
Comparative Efficacy Against Antibiotic-Resistant Bacteria
Lankacidins exhibit potent activity against several strains of Gram-positive bacteria, including resistant staphylococci.[1] Lankacidin C, a closely related compound, has shown inhibitory activity equal to or better than erythromycin against many species of Gram-positive bacteria and is notably not susceptible to common forms of erythromycin resistance.[2] This suggests that the mechanism of action of lankacidins allows them to bypass the resistance mechanisms that render macrolides ineffective.
While comprehensive studies detailing the activity of this compound against a broad spectrum of antibiotic-resistant bacteria are still emerging, the available data and the compound's unique mechanism of action allow for a predictive comparison.
Table 1: Comparative Activity of this compound and Other Antibiotics Against Resistant Bacteria
| Antibiotic Class | Representative Antibiotic(s) | Common Resistance Mechanism(s) | Expected Activity of this compound | Rationale for Expected Activity |
| Macrolides | Erythromycin, Azithromycin | Target site modification (methylation of 23S rRNA by erm genes), efflux pumps. | Active | This compound binds to a different site on the ribosome (Peptidyl Transferase Center) than macrolides (Nascent Peptide Exit Tunnel), thus avoiding the effects of target site modification that confer macrolide resistance.[2][3][4] |
| Lincosamides | Clindamycin | Target site modification (methylation of 23S rRNA by erm genes), enzymatic inactivation. | Active | Similar to macrolides, lincosamide resistance is often due to erm-mediated methylation, which does not affect the this compound binding site. |
| Streptogramins B | Quinupristin | Target site modification (methylation of 23S rRNA by erm genes). | Active | Streptogramin B resistance is also commonly linked to erm gene activity, which is not expected to impact this compound's efficacy. |
| β-Lactams | Penicillin, Methicillin | Enzymatic degradation (β-lactamases), alteration of penicillin-binding proteins (PBPs). | Active | β-lactam resistance mechanisms target the bacterial cell wall synthesis pathway. This compound's mechanism of inhibiting protein synthesis is entirely different, so no cross-resistance is expected. |
| Glycopeptides | Vancomycin | Alteration of the peptide target (D-Ala-D-Ala to D-Ala-D-Lac). | Active | Vancomycin resistance involves modification of the cell wall precursors. This compound targets the ribosome, making cross-resistance highly unlikely. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Alterations in target enzymes (DNA gyrase and topoisomerase IV), efflux pumps. | Active | Fluoroquinolones inhibit DNA replication. As this compound inhibits protein synthesis, their mechanisms and resistance pathways are distinct. |
Mechanism of Action: A Different Ribosomal Target
The key to this compound's effectiveness against macrolide-resistant strains lies in its distinct binding site on the bacterial ribosome. While macrolides, lincosamides, and streptogramins B (MLSB) antibiotics bind to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, crystallographic studies have revealed that lankacidin binds to the peptidyl transferase center (PTC).[2][3][4] The PTC is responsible for catalyzing peptide bond formation, a critical step in protein synthesis. By binding to this site, lankacidin directly interferes with this process.
The most common mechanism of resistance to MLSB antibiotics is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA, mediated by erm methyltransferases. This modification sterically hinders the binding of MLSB antibiotics to the NPET. Because this compound binds to the PTC, a different region of the ribosome, this methylation event does not affect its binding or inhibitory activity.
Experimental Protocols
The evaluation of this compound's antimicrobial activity is typically performed using the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Susceptibility Testing Protocol
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). A range of concentrations is prepared to determine the MIC. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution susceptibility test.
Signaling Pathway of Macrolide Resistance and this compound's Bypass Mechanism
Caption: this compound bypasses erm-mediated macrolide resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Lankacidinol Through Genetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lankacidinol and its molecular target, the bacterial ribosome, with a focus on genetic validation methods. It compares the performance of this compound with other ribosome-targeting antibiotics and provides detailed experimental protocols to aid in research and development.
Introduction to this compound and its Molecular Target
This compound, a member of the lankacidin family of antibiotics, is a 17-membered macrocycle produced by Streptomyces rochei. These compounds have garnered interest due to their potent antibacterial activity, particularly against Gram-positive bacteria. Through crystallographic, biochemical, and functional studies, the primary molecular target of this compound has been identified as the bacterial ribosome . Specifically, this compound binds to the peptidyl transferase center (PTC) on the 50S large ribosomal subunit, thereby inhibiting protein synthesis by interfering with peptide bond formation.[1][2]
Genetic studies have been instrumental in elucidating the biosynthetic pathway of lankacidins. For instance, the disruption of the lkcE gene, which encodes a flavin-dependent amine oxidase, results in the accumulation of an acyclic precursor, confirming the enzyme's crucial role in the macrocyclization of the lankacidin scaffold.[3] This genetic approach underscores the power of gene manipulation in understanding and potentially engineering the biosynthesis of novel antibiotic variants.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its inhibitory activity with other well-established ribosome-targeting antibiotics: erythromycin (a macrolide) and quinupristin/dalfopristin (a streptogramin).
In Vitro Translation Inhibition
The half-maximal inhibitory concentration (IC50) in a cell-free translation system provides a direct measure of an antibiotic's potency in inhibiting protein synthesis.
| Antibiotic | Target Site on Ribosome | IC50 (E. coli cell-free system) | IC50 (S. aureus puromycin reaction) |
| Lankacidin C | Peptidyl Transferase Center (PTC) | 1.5 ± 0.1 µM[1] | 0.32 ± 0.02 µM[1] |
| Erythromycin | Nascent Peptide Exit Tunnel (NPET) | Comparable to Lankacidin C[4][5][6] | - |
| Quinupristin/Dalfopristin | PTC (Quinupristin) & NPET (Dalfopristin) | - | - |
Note: Specific IC50 values for erythromycin and quinupristin/dalfopristin in identical cell-free systems were not available in the searched literature, but lankacidin C's activity is reported to be comparable to erythromycin.[4][5][6]
Minimum Inhibitory Concentrations (MICs)
MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium and are a standard measure of antibacterial potency.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae |
| Lankacidin C/Lankacidinol | Data not available | Data not available | Data not available |
| Erythromycin | 0.25 - >256 µg/mL | 0.5 - >256 µg/mL | ≤0.015 - >64 µg/mL |
| Quinupristin/Dalfopristin | ≤0.5 - 2 µg/mL[7] | ≤0.5 - 2 µg/mL[7] | ≤1 µg/mL[7] |
Note: While specific MIC values for Lankacidin C against these strains were not found, its synergistic activity with lankamycin against S. aureus has been demonstrated.[8] Acyclic precursors of this compound, such as seco-lankacidinol B, have shown weak activity, with MICs generally >64 µg/mL, highlighting the importance of the macrocyclic structure for potent antibacterial action.[5]
Genetic Confirmation of the Molecular Target
A cornerstone of drug target validation is the use of genetic studies to demonstrate a direct link between the drug's activity and its proposed target. For ribosome-targeting antibiotics, this is often achieved by selecting for resistant mutants and identifying mutations in the genes encoding ribosomal components.
The Genetic Basis of Resistance to Ribosome-Targeting Antibiotics
Resistance to antibiotics that target the large ribosomal subunit, such as macrolides and streptogramins, frequently arises from specific mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 .[9][10] These ribosomal proteins are located near the antibiotic binding sites and contribute to the architecture of the peptide exit tunnel.
Common mutations conferring resistance include:
-
23S rRNA: Alterations at nucleotides A2058, A2059, and A2062 (E. coli numbering) in domain V of the 23S rRNA can prevent antibiotic binding.[4][9]
-
Ribosomal Proteins: Mutations in the L4 and L22 proteins can allosterically affect the antibiotic binding pocket.[10]
While specific resistance mutations for this compound have not been detailed in the available literature, its binding site within the PTC strongly suggests that a similar resistance mechanism involving mutations in the 23S rRNA would be the primary mode of target-based resistance.
Signaling Pathway of Ribosome Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound and the potential genetic basis for resistance.
Figure 1. Mechanism of action of this compound and genetic basis of resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and its molecular target.
Experimental Workflow for Target Confirmation
The logical flow for confirming the molecular target of a novel antibiotic like this compound is depicted below.
Figure 2. Experimental workflow for confirming the molecular target of this compound.
In Vitro Transcription-Translation (IVT) Assay
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli-based system)
-
DNA template encoding a reporter gene (e.g., luciferase or GFP) under a T7 promoter
-
This compound and other test antibiotics dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease-free water
-
Microplate reader for detecting the reporter signal
Protocol:
-
Prepare a master mix of the IVT components (Solution A and B) according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes or wells of a microplate.
-
Add the test antibiotic to each reaction at a range of final concentrations. Include a solvent-only control (e.g., DMSO).
-
Add the DNA template to each reaction to initiate transcription and translation.
-
Incubate the reactions at 37°C for 2-4 hours.
-
Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a microplate reader.
-
Plot the signal intensity against the antibiotic concentration and determine the IC50 value, which is the concentration of the antibiotic that inhibits 50% of protein synthesis.
Selection and Characterization of Resistant Mutants
This protocol describes how to generate and identify mutations that confer resistance to an antibiotic.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
This compound
-
Bacterial growth medium (broth and agar plates)
-
Spectrophotometer
-
PCR reagents
-
Primers for amplifying ribosomal genes (e.g., 23S rRNA, rplD for L4, rplV for L22)
-
Sanger sequencing service
Protocol:
-
Determine the Minimum Inhibitory Concentration (MIC): Use broth microdilution to determine the MIC of this compound for the wild-type bacterial strain.
-
Selection of Mutants:
-
Grow a large culture of the wild-type bacteria to late-log phase.
-
Plate a high density of cells (e.g., 109 to 1010 CFU) onto agar plates containing this compound at a concentration 4-8 times the MIC.
-
Incubate the plates until colonies appear (this may take several days).
-
-
Isolation and Verification of Resistant Mutants:
-
Pick individual colonies and re-streak them on fresh agar plates containing the same concentration of this compound to confirm resistance.
-
Grow the confirmed resistant mutants in broth and re-determine the MIC to quantify the level of resistance.
-
-
Genetic Characterization:
-
Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Amplify the genes of interest (e.g., 23S rRNA, rplD, rplV) using PCR.
-
Sequence the PCR products and compare the sequences of the resistant mutants to the wild-type sequence to identify mutations.
-
Conclusion
Genetic studies are a powerful and indispensable tool for the confirmation and validation of antibiotic molecular targets. In the case of this compound, while crystallographic and biochemical data have pinpointed the peptidyl transferase center of the bacterial ribosome as its binding site, further genetic studies to identify specific resistance-conferring mutations would provide definitive confirmation. The comparative data, although incomplete for this compound's MIC values, suggest that its potency as a protein synthesis inhibitor is comparable to that of established antibiotics like erythromycin. The experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other novel ribosome-targeting antibiotics, ultimately contributing to the development of new strategies to combat antibiotic resistance.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection and Characterization of β-Lactam–β-Lactamase Inactivator-Resistant Mutants following PCR Mutagenesis of the TEM-1 β-Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mutation in 23S rRNA Responsible for Resistance to 16-Membered Macrolides and Streptogramins in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in 23S rRNA and Ribosomal Protein L4 Account for Resistance in Pneumococcal Strains Selected In Vitro by Macrolide Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms by Which rRNA Mutations Confer Resistance to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
A deep dive into the genetic blueprints of two distinct polyketide antibiotics reveals fascinating insights into their biosynthesis, offering a guide for researchers in natural product discovery and synthetic biology.
This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) responsible for the production of lankacidinol, a 17-membered macrolide with a unique polycyclic ether structure, and erythromycin, a well-characterized 14-membered macrolide antibiotic. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the genetic and enzymatic machinery underlying the synthesis of these complex natural products.
Quantitative Comparison of Biosynthetic Gene Clusters
A side-by-side comparison of the this compound and erythromycin BGCs highlights significant differences in their genetic architecture, which directly correlate to the structural diversity of their resulting polyketide products.
| Feature | This compound (from Streptomyces rochei) | Erythromycin (from Aeromicrobium erythreum) | Erythromycin (from Saccharopolyspora erythraea) |
| Gene Cluster Size | ~31 kb[1] | 55.4 kb[2] | ~55 kb |
| Number of ORFs | ~15 (including lkcA-lkcO)[1] | 25[2] | >20 |
| PKS Type | Modular-Iterative Mixed Type I PKS/NRPS[1] | Modular Type I PKS | Modular Type I PKS |
| Key PKS Genes | lkcA (PKS/NRPS hybrid), other PKS genes | eryAI, eryAII, eryAIII | eryAI, eryAII, eryAIII |
| Unique Features | Contains pyrroloquinoline quinone (PQQ) biosynthetic genes (lkcK-lkcO)[1]. | Contains a phosphopantetheinyl transferase (eryP) and a type II thioesterase (eryTII) internal to the cluster[2]. | Contains genes for the biosynthesis and attachment of mycarose and desosamine sugars. |
| Location | Giant linear plasmid pSLA2-L[1] | Chromosome | Chromosome |
Biosynthetic Pathway Comparison
The biosynthetic pathways of this compound and erythromycin, while both initiated by polyketide synthases, diverge significantly in their assembly line logic and subsequent tailoring reactions.
This compound Biosynthesis
The biosynthesis of this compound is a fascinating example of a modular-iterative mixed polyketide synthesis. The pathway is initiated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) encoded by the lkcA gene. The subsequent elongation of the polyketide chain is carried out by a series of Type I PKS modules. A key step in the formation of the 17-membered macrocyclic ring is catalyzed by the flavin-dependent amine oxidase, LkcE, which facilitates a cyclization reaction.[1] The presence of pyrroloquinoline quinone (PQQ) biosynthetic genes within the cluster suggests a crucial role for PQQ-dependent dehydrogenases in the later stages of biosynthesis.[1]
References
Head-to-head comparison of Lankacidinol's activity against drug-resistant bacterial strains
In the escalating battle against antimicrobial resistance, the exploration of novel antibiotics is paramount. Lankacidinol, a member of the lankacidin group of antibiotics, has demonstrated promising activity, particularly against drug-resistant Gram-positive bacteria. This guide provides a head-to-head comparison of this compound's activity against such strains, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Executive Summary
This compound and its parent compound, Lankacidin C, exhibit potent intrinsic activity as inhibitors of bacterial protein synthesis, comparable to the widely-used macrolide, erythromycin.[1][2] Notably, this compound and its derivatives have shown activity against erythromycin-resistant strains of Staphylococcus aureus, a significant clinical challenge. While comprehensive comparative data across a wide spectrum of drug-resistant bacteria remains limited in publicly available literature, existing studies provide a strong foundation for its further investigation as a therapeutic candidate.
Comparative Antibacterial Activity: this compound vs. Alternatives
The following table summarizes the available quantitative data on the in vitro activity of this compound and its derivatives against drug-susceptible and drug-resistant bacterial strains. The data is primarily drawn from studies comparing these compounds with erythromycin.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives and Erythromycin against Staphylococcus aureus
| Compound | S. aureus 01A005 (Erythromycin-Susceptible) MIC (µg/mL) | S. aureus 01A400 (Erythromycin-Resistant) MIC (µg/mL) |
| This compound | >100 | >100 |
| This compound 2'-propionate | 0.78 | 0.78 |
| This compound 2'-butyrate | 0.39 | 0.39 |
| This compound 2'-valerate | 0.20 | 0.20 |
| This compound 2'-hexanoate | 0.39 | 0.39 |
| This compound 2'-heptanoate | 0.78 | 0.78 |
| Erythromycin | 0.20 | >100 |
Data sourced from McFarland et al.[3]
Key Observations:
-
Unmodified this compound shows weak activity against both erythromycin-susceptible and -resistant S. aureus in whole-cell assays, which may be attributed to poor cell penetration.[3]
-
Acyl derivatives of this compound at the 2'-position demonstrate significantly enhanced antibacterial activity, with potency comparable to or exceeding that of erythromycin against the susceptible strain.[3]
-
Crucially, these 2'-acyl derivatives of this compound maintain their potent activity against the erythromycin-resistant strain of S. aureus, against which erythromycin itself is ineffective.[3] This suggests that this compound's mechanism of action may circumvent the common mechanisms of macrolide resistance.
Mechanism of Action: A Ribosomal Target
Lankacidin antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis.[1][2] They bind to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA into proteins. This mechanism is similar to that of macrolide antibiotics like erythromycin. However, the ability of this compound derivatives to act on macrolide-resistant strains suggests a potentially different binding mode or interaction with the ribosome that is not affected by common resistance mechanisms such as ribosomal methylation.[3]
dot
Caption: Proposed mechanism of this compound's antibacterial activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial isolates (e.g., drug-resistant strains of S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent (e.g., this compound derivatives, comparator antibiotics)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the microtiter plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
dot
Caption: A simplified workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The available data strongly suggests that this compound derivatives, particularly the 2'-acyl esters, are a promising class of antibiotics with the potential to combat drug-resistant bacterial strains. Their potent activity against erythromycin-resistant S. aureus highlights their ability to overcome at least one common mechanism of macrolide resistance.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Comprehensive studies are needed to evaluate its activity against a broader panel of clinically significant drug-resistant bacteria, including vancomycin-resistant Enterococcus (VRE), penicillin-resistant Streptococcus pneumoniae (PRSP), and various Gram-negative pathogens. In vivo efficacy studies, along with pharmacokinetic and toxicological profiling, will be crucial next steps in the development of this compound-based therapeutics. The modular nature of its synthesis also opens avenues for further chemical modifications to optimize its antimicrobial spectrum, potency, and pharmacological properties.
References
Validating the therapeutic potential of Lankacidinol derivatives in preclinical cancer models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lankacidinol derivatives against other alternatives in preclinical cancer models, supported by experimental data. This compound and its derivatives, a class of polyketide antibiotics, have demonstrated considerable antitumor activity, positioning them as promising candidates for novel cancer therapeutics.
The primary mechanism of their anticancer action is the stabilization of microtubules, akin to the well-established chemotherapeutic agent Paclitaxel.[1][2] This interference with microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells. Structure-activity relationship studies have revealed that modifications at various positions on the lankacidin scaffold can significantly enhance their cytotoxic potency. Notably, esterification at the C-13 and C-7 positions, as well as acylation at the C-8 and C-14 positions, have yielded derivatives with improved antitumor profiles compared to the parent compounds.[3][4]
In Vitro Cytotoxicity: A Comparative Analysis
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lankacidin C | HeLa | Cervical Cancer | >100 | [3] |
| 13-O-cinnamoyl-lankacidin C | HeLa | Cervical Cancer | ~14 | [3] |
| 7,13-di-O-cinnamoyl-lankacidin C | HeLa | Cervical Cancer | ~20 | [3] |
| 7,13-di-O-cinnamoyl-lankacidin C | A549 | Lung Cancer | ~25 | [3] |
| 7,13-di-O-cinnamoyl-lankacidin C | PC-3 | Prostate Cancer | ~30 | [3] |
In Vivo Efficacy in Preclinical Models
The antitumor potential of this compound derivatives has also been validated in in vivo preclinical models. These studies demonstrate the ability of these compounds to inhibit tumor growth in living organisms.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| 8-O-acyl and 14-O-acyl derivatives of Lankacidin C | L1210 Leukemia | Mice | Potentiated antitumor activity compared to Lankacidin C. | [4] |
| 8-O-acyl and 14-O-acyl derivatives of Lankacidin C | 6C3HED/OG Lymphosarcoma | Mice | Potentiated antitumor activity compared to Lankacidin C. | [4] |
| Lankacidin C | B-16 Melanoma | Mice | Significantly inhibits tumor growth at 1000 mg/kg. | [5] |
| Lankacidin C | 6C3HED/OG Lymphosarcoma | Mice | Significantly prolongs mean survival time at 10-100 mg/kg. | [5] |
Mechanism of Action: Microtubule Stabilization
This compound derivatives exert their anticancer effects by binding to the paclitaxel-binding site on β-tubulin.[1][6] This binding stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle function. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the concentration of the this compound derivative.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the in vivo antitumor efficacy of this compound derivatives in a mouse xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the Lankacidinol Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The lankacidin class of polyketide antibiotics, originally isolated from Streptomyces rochei, has garnered significant interest as a promising scaffold for the development of novel therapeutic agents. Lankacidinol and its derivatives have demonstrated a dual mechanism of action, exhibiting both potent antibacterial activity against Gram-positive bacteria and notable antitumor properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to aid in the rational design of next-generation lankacidin-based drugs.
Key Structure-Activity Relationship Insights
The biological activity of the this compound scaffold is intricately linked to its unique 17-membered macrocyclic structure and the embedded β-keto-δ-lactone core. SAR studies have revealed several critical features governing its efficacy:
-
Macrocyclic Ring Integrity: The macrocyclic ring is crucial for substantial antibacterial activity. Acyclic derivatives, such as 2,18-seco-lankacidinol B, exhibit significantly weaker inhibitory activity against most bacterial strains, suggesting the macrocycle is essential for proper binding to the bacterial ribosome.
-
β-Keto-δ-Lactone Core: This functional group is vital for potent antibiotic activity. However, its inherent chemical instability has posed challenges for therapeutic development. Efforts to improve stability, such as the introduction of a methyl group at the C4 position, are a key focus of synthetic endeavors.
-
C18 Pyruvamide Sidechain: This sidechain, along with the macrocycle, appears to be a prerequisite for the antimicrobial properties of the lankacidin class.
-
Hydroxyl Group Modifications: Esterification of the hydroxyl groups at C-7 and C-13 has been shown to modulate the antitumor activity of lankacidin C. For instance, the addition of a cinnamoyl group at the C-13 position dramatically improves cytotoxicity against cancer cell lines.[1]
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, comparing the antibacterial and anticancer activities of this compound derivatives with relevant alternative compounds.
Table 1: Antibacterial Activity of this compound Derivatives and Comparator Antibiotics
| Compound/Analog | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| This compound Derivatives | ||||
| 2,18-seco-Lankacidinol B | H. influenzae ATCC 49247 | 32 | Acyclic analog | [2] |
| S. aureus | >64 | [2] | ||
| B. subtilis | >64 | [2] | ||
| 4(S), 5(R)-2,18-seco-Lankacidinol B | H. influenzae ATCC 49247 | 32 | Stereoisomer of seco-lankacidinol B | [2] |
| Comparator Antibiotics | ||||
| Erythromycin | S. aureus | 0.5 - >64 | 14-membered macrolide, 50S ribosomal inhibitor | [3][4][5] |
| Spiramycin | S. aureus | 4 - 32 | 16-membered macrolide, 50S ribosomal inhibitor | [6] |
| Ciprofloxacin | S. aureus | 0.5 | Fluoroquinolone, DNA gyrase inhibitor | [7] |
Table 2: Anticancer Activity of this compound Derivatives and Comparator Drugs
| Compound/Analog | Cell Line | IC50 | Key Structural Features/Mechanism | Reference |
| Lankacidin C Derivatives | ||||
| Lankacidin C | HeLa | ~7-fold less potent than 13-O-cinnamoyl derivative | Parent compound, microtubule stabilizer | [1] |
| 13-O-cinnamoyl-lankacidin C | HeLa | 7-fold more potent than Lankacidin C | Esterification at C-13 | [1] |
| 7,13-di-O-cinnamoyl-lankacidin C | Multiple | Considerable antitumor activity | Esterification at C-7 and C-13 | [1] |
| Comparator Anticancer Drugs | ||||
| Paclitaxel | MCF-7 | 2.5 nM - 3.5 µM | Taxane, microtubule stabilizer | [8][9][10][11] |
| Doxorubicin | HeLa | 0.18 - 2.66 µM | Anthracycline, topoisomerase II inhibitor | [12][13][14][15][16] |
Mechanisms of Action
This compound and its derivatives exhibit a fascinating dual mechanism of action, targeting distinct cellular components in bacteria and cancer cells.
Antibacterial Mechanism: Ribosome Inhibition
Lankacidins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[8][17] This binding interferes with peptide bond formation, thereby inhibiting protein synthesis. The following diagram illustrates the binding site of lankacidin on the bacterial ribosome.
Caption: Lankacidin binding to the peptidyl transferase center of the 50S ribosomal subunit.
Antitumor Mechanism: Microtubule Stabilization
The antitumor activity of lankacidins is attributed to their ability to stabilize microtubules, similar to the mechanism of the well-known anticancer drug, paclitaxel.[18][19][20] Lankacidin C binds to the taxol binding site on β-tubulin, promoting the assembly of tubulin into stable microtubules and disrupting the dynamic instability required for mitotic spindle formation. This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of lankacidin-induced microtubule stabilization and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols used in the evaluation of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Test compound (this compound derivative)
-
Positive control (e.g., Erythromycin)
-
Saline solution (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Inoculum: Aseptically transfer several colonies of the test bacterium into a tube of sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in CAMHB across the wells of the microtiter plate to achieve the desired concentration range.
-
Inoculation: Inoculate each well containing the diluted compound and control wells with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for circular DNA
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (with or without a radiolabeled amino acid)
-
Test compound
-
Positive control (e.g., Erythromycin)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid was used, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Assay: If a reporter protein like luciferase was used, add the appropriate substrate and measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the untreated control.
Microtubule Stabilization Assay
This assay assesses the ability of a compound to promote the polymerization of tubulin into stable microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
Test compound
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
Spectrophotometer or fluorometer
Procedure:
-
Tubulin Preparation: Reconstitute purified tubulin in polymerization buffer on ice.
-
Reaction Mixture: In a cuvette or microplate well, combine the tubulin solution, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed spectrophotometer or fluorometer set at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance (at 340 nm) or fluorescence over time. An increase in signal indicates microtubule polymerization.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the positive and negative controls.
Experimental Workflow: Synthesis and Evaluation of this compound Analogs
The development of novel this compound analogs with improved therapeutic properties relies on a systematic workflow encompassing chemical synthesis and biological evaluation. The following diagram illustrates a typical workflow for SAR studies of the this compound scaffold.
Caption: General workflow for the structure-activity relationship studies of this compound analogs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel antibacterial and anticancer agents. Understanding the intricate structure-activity relationships is paramount for designing derivatives with enhanced potency, improved stability, and favorable pharmacokinetic profiles. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate the ongoing exploration of this promising class of natural products. The continued application of modular synthetic strategies and robust biological evaluation will undoubtedly unlock the full therapeutic potential of the this compound scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational Prediction of the Mode of Binding of Antitumor Lankacidin C to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Lankacidinol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of Lankacidinol, a macrocyclic lactone antibiotic. Adherence to these procedures is critical for regulatory compliance and fostering a culture of safety.
This compound, like many antibiotics, should be regarded as hazardous chemical waste. Improper disposal, such as discarding in regular trash or flushing down the drain, can contribute to environmental contamination and the development of antibiotic resistance. The following procedures outline a safe and compliant method for the disposal of this compound from a laboratory setting.
This compound: Key Data for Disposal Considerations
A thorough understanding of the chemical properties of this compound is the first step in its safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₅NO₇ |
| Molecular Weight | 461.5 g/mol |
| Chemical Instability | Unstable in both mild acidic and basic conditions. |
Data sourced from PubChem and chemical synthesis literature.
Core Disposal Protocol: A Step-by-Step Approach
The primary and most critical procedure for this compound disposal is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be collected in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." Ensure the label is legible and securely attached to the container.
Step 2: Secure Storage
-
Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials to prevent accidental chemical reactions.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full, or before it exceeds your laboratory's allowable storage time, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow Institutional Guidelines: Adhere strictly to your institution's specific procedures for waste pickup and documentation.
Experimental Protocol: Optional Chemical Inactivation
Caution: This chemical inactivation step is an optional procedure that should only be performed by trained personnel in a controlled laboratory setting, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The primary disposal method remains collection and removal by EHS.
This compound is known to be unstable under both acidic and basic conditions. Acidic conditions can lead to the opening of the macrocyclic ring, while basic conditions can cause fragmentation of the β-keto-δ-lactone motif through decarboxylation. This inherent instability can be leveraged to chemically inactivate the antibiotic prior to final disposal.
Methodology: Alkaline Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) within a chemically resistant container (e.g., a borosilicate glass flask). For solutions containing this compound, proceed to the next step.
-
Inactivation: Slowly and with stirring, add the 1 M NaOH solution to the this compound waste. A general guideline is to use a sufficient volume of the NaOH solution to ensure the final pH of the mixture is >12.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 24 hours to ensure complete degradation of the this compound.
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Final Disposal: The neutralized solution should be collected as hazardous chemical waste and disposed of through your institution's EHS office, following the Core Disposal Protocol outlined above.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby contributing to a safer research environment and protecting our ecosystems.
Safeguarding Researchers: A Comprehensive Guide to Handling Lankacidinol
For Immediate Implementation: This guide furnishes critical safety and logistical protocols for the handling and disposal of Lankacidinol, a potent polyketide antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and preventing environmental contamination. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent powdered antibiotics and cytotoxic compounds. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent powdered compounds like this compound. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially weighing, transferring, and preparing solutions. A full-face respirator may be required for high-risk procedures or in the event of a spill.[1][2] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times in the laboratory.[3] A face shield must be worn over safety goggles during powder handling to provide an additional layer of protection against splashes and airborne particles.[3] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Gloves should be changed frequently. |
| Body | Disposable, Low-Permeability Gown or Lab Coat with Long Sleees | A disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[4] If a reusable lab coat is used, it must be laundered regularly and not be worn outside of the laboratory. |
| Foot | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Safe Handling Protocols
All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][6][7][8]
Weighing this compound Powder
-
Preparation : Before handling the powder, ensure all necessary PPE is donned correctly. Decontaminate the weighing area and the balance.
-
Tare the Container : Place a lidded container on the balance and tare it.
-
Transfer to Containment : Move the container to a chemical fume hood or other ventilated enclosure.
-
Add Powder : Carefully add the this compound powder to the container and securely close the lid.[9]
-
Record Weight : Place the closed container back on the balance to record the final weight.
-
Minimize Contamination : Use disposable spatulas and weigh boats, and dispose of them immediately as hazardous waste.[9][10]
Preparation of Stock Solutions
All procedures for creating stock solutions from powdered this compound must be performed within a chemical fume hood or an appropriate containment device.
-
Solubilization : Add the desired solvent to the closed container with the pre-weighed this compound powder.
-
Mixing : Ensure the container is tightly sealed before mixing to dissolve the powder completely.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Disposal Plan: Managing this compound Waste
Improper disposal of antibiotics can lead to environmental contamination and the development of antimicrobial resistance.[11][12][13] All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | - Contaminated PPE : All disposable PPE (gloves, gowns, masks, etc.) should be placed in a designated, sealed hazardous waste container immediately after use.- Contaminated Labware : Disposable labware (e.g., pipette tips, centrifuge tubes, weigh boats) that has come into contact with this compound should be collected in a labeled hazardous waste container. |
| Liquid Waste | - Stock Solutions : Unused or expired this compound stock solutions are considered hazardous chemical waste and must be collected in a clearly labeled, sealed waste container for pick-up by the institution's environmental health and safety department.[11] Do not pour down the drain.- Treated Media : Cell culture media containing this compound should be treated as chemical waste.[14] The specific treatment method (e.g., chemical inactivation) will depend on institutional protocols. Autoclaving may not be sufficient to degrade the antibiotic.[13] |
| Spill Cleanup | In the event of a spill, evacuate the area and follow your institution's spill response protocol for potent compounds. Use a spill kit containing appropriate absorbent materials and decontaminating solutions. All materials used for cleanup must be disposed of as hazardous waste.[15] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. brinemining.ntua.gr [brinemining.ntua.gr]
- 13. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
- 15. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
